6-Morpholinopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFYYWHNXICNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596148 | |
| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400774-96-1 | |
| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis and Process Optimization of 6-Morpholinopyridin-2-amine
Executive Summary
6-Morpholinopyridin-2-amine (CAS 400774-96-1) is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K, mTOR, and BRAF kinase inhibitors.[1] Its structure—a pyridine ring substituted with an electron-donating morpholine and a primary amine—serves as a versatile hydrogen-bond donor/acceptor motif essential for hinge-binding in kinase active sites.[1]
This guide details two distinct synthetic pathways:
-
The Stepwise Displacement Route (Route A): Ideal for large-scale preparation where regiocontrol and cost-efficiency are paramount.[1] It utilizes the highly reactive 2,6-dichloropyridine as the starting material.
-
The Direct Amination Route (Route B): A convergent, single-step protocol utilizing Buchwald-Hartwig cross-coupling on commercially available 6-chloropyridin-2-amine, suitable for rapid analog generation.[1]
Retrosynthetic Analysis
The synthesis of this compound relies on the sequential or convergent formation of C–N bonds at the 2- and 6-positions of the pyridine core.[1] The electronic nature of the pyridine ring dictates the strategy: the nitrogen atom renders the ring electron-deficient, activating the 2- and 6-positions toward Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic disconnection showing the Stepwise (Red) and Direct (Green) pathways.
Route A: Stepwise Displacement (Industrial Standard)
This route is preferred for scalability.[1] It exploits the high reactivity of 2,6-dichloropyridine toward
Step 1: Synthesis of 4-(6-chloropyridin-2-yl)morpholine
Mechanism: Nucleophilic Aromatic Substitution (
Protocol:
-
Charge: To a reaction vessel, add 2,6-Dichloropyridine (1.0 equiv) and Acetonitrile (5 vol).
-
Base: Add Potassium Carbonate (
) (1.5 equiv). -
Addition: Add Morpholine (1.1 equiv) dropwise at ambient temperature to control exotherm.
-
Reaction: Heat to 60–65°C and stir for 4–6 hours.
-
Checkpoint: Monitor by HPLC/TLC.[1] The starting material (
in 20% EtOAc/Hex) should disappear, yielding the mono-substituted product ( ).
-
-
Workup: Cool to room temperature. Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Target: 85–92%.
Step 2: Amination of the Chloropyridine Intermediate
Mechanism: Palladium-Catalyzed Buchwald-Hartwig Amination.[1]
Logic: The intermediate is deactivated toward classical
Protocol:
-
Charge: Add 4-(6-chloropyridin-2-yl)morpholine (1.0 equiv), Pd_2(dba)_3 (0.02 equiv), and Xantphos (0.04 equiv) to 1,4-Dioxane (10 vol).
-
Base/Amine: Add Cesium Carbonate (
) (2.0 equiv) and Benzophenone imine (1.2 equiv).-
Note: Benzophenone imine is a liquid ammonia surrogate that is easier to handle and gives higher yields than gaseous ammonia.
-
-
Reaction: Degas with
for 15 mins. Heat to 100°C for 12 hours. -
Hydrolysis: Cool to RT. Add 1N HCl (3 vol) and stir for 1 hour (cleaves the imine to the primary amine).
-
Workup: Neutralize with NaOH to pH 10. Extract with DCM.[1]
-
Purification: Column chromatography (DCM:MeOH 95:5).
-
Yield Target: 75–80%.
Route B: Direct Amination (Rapid Access)
This route is shorter but utilizes 6-chloropyridin-2-amine , which is less electrophilic than the dichloro- precursor.[1] Standard thermal displacement fails; high-energy conditions or catalysis are mandatory.[1]
Mechanism: Pd-Catalyzed C–N Cross-Coupling.[1][3] Logic: The primary amine on the starting material can poison the catalyst or compete as a nucleophile. Using a bulky, electron-rich ligand (e.g., BINAP or BrettPhos) ensures the catalyst inserts into the C–Cl bond and couples with morpholine preferentially.
Protocol:
-
Reagents: Combine 6-chloropyridin-2-amine (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.5 equiv).
-
Catalyst System: Pd(OAc)_2 (0.05 equiv) and BINAP (0.10 equiv).
-
Solvent: Toluene (degassed, anhydrous).
-
Conditions: Heat to 110°C (reflux) under Argon for 16 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate.
-
Purification: The product is polar. Use reverse-phase HPLC or silica chromatography with a gradient of MeOH in DCM (0%
10%).[1]
Comparative Data Analysis
| Parameter | Route A (Stepwise) | Route B (Direct) |
| Starting Material | 2,6-Dichloropyridine (Cheap, Commodity) | 6-Chloropyridin-2-amine (More expensive) |
| Step Count | 2 Steps | 1 Step |
| Overall Yield | ~65–70% | ~50–60% |
| Purification | Crystallization possible (Step 1) | Chromatography required |
| Scalability | High (kg scale) | Moderate (g to 100g scale) |
| Primary Risk | Over-substitution in Step 1 | Catalyst poisoning by free amine |
Process Safety & Validation
Self-Validating Protocol Checks[1]
-
TLC Monitoring: In Route A, Step 1, the appearance of a spot with lower
than the dichloro- starting material confirms mono-substitution. If a third spot (very low ) appears, bis-substitution is occurring; lower the temperature. -
Color Change: In Route B, the reaction mixture typically turns from dark red/brown to black (Pd precipitation) upon completion. A persistent orange color may indicate incomplete catalyst activation.[1]
Analytical Specifications (Expected)
-
NMR (DMSO-
, 400 MHz):- 7.30 (t, 1H, H-4 pyridine)
- 6.10 (d, 1H, H-3 pyridine)
- 5.85 (d, 1H, H-5 pyridine)
-
5.60 (s, 2H,
, broad exchangeable) -
3.65 (m, 4H, Morpholine O-
) -
3.30 (m, 4H, Morpholine N-
)
References
-
Synthesis of 2-amino-6-chloropyridine derivatives: BenchChem. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." Link
-
Buchwald-Hartwig Amination of Chloropyridines: Organic Syntheses. "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." (Contextual reference for amine coupling). Link
-
Morpholine Reactivity in SNAr: National Institutes of Health (NIH). "A mild, catalyst-free synthesis of 2-aminopyridines."[1] (Discusses reactivity of activated pyridines). Link
-
CAS Registry Data: GuideChem. "this compound CAS 400774-96-1."[1] Link
-
Palladium Catalysis in Pyridines: ResearchGate. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Link
Sources
The Ascendancy of 6-Morpholinopyridin-2-amine Scaffolds in Kinase Inhibition: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the 6-Morpholinopyridin-2-amine Core
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this competitive arena, the this compound scaffold has emerged as a privileged structure, serving as a versatile and highly effective template for the design of novel kinase inhibitors. Its inherent structural features, including a hydrogen bond-donating 2-amino group and a solubilizing, synthetically tractable 6-morpholino moiety, provide a robust foundation for achieving high-affinity binding to the ATP-binding pocket of various kinases. This guide offers an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on this pivotal core, providing researchers and drug development professionals with a comprehensive technical resource to navigate and innovate within this chemical space. The strategic incorporation of the morpholine group often enhances aqueous solubility and metabolic stability, favorable pharmacokinetic properties for drug candidates[1].
Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of the this compound core is a critical first step in any drug discovery program centered on this scaffold. A common and reliable method involves a two-step sequence starting from a readily available di-halogenated pyridine, such as 2,6-dichloropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by morpholine. The second step involves the introduction of the 2-amino group, which can be achieved through various amination strategies.
A key precursor, 2-amino-6-chloropyridine, can be synthesized from 2,6-dichloropyridine via an amination reaction[2]. The subsequent displacement of the remaining chloro group with morpholine provides a direct route to the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound from 2-amino-6-chloropyridine.
Materials:
-
2-Amino-6-chloropyridine
-
Morpholine
-
A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
A suitable base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or Triethylamine (Et3N))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in the chosen solvent, add morpholine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling point polar aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Base: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K2CO3 is often preferred for ease of removal during workup.
-
Excess Morpholine: A slight excess of morpholine is used to ensure complete consumption of the starting material.
-
Purification: Column chromatography is a standard and effective method for purifying the final product to the high degree required for subsequent biological testing and derivatization.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties. The primary focus of derivatization is typically the 2-amino group, which can be functionalized to interact with the hinge region of the kinase ATP-binding site.
Key Derivatization Points and their Impact:
-
The 2-Amino Group: Acylation or arylation of the 2-amino group is a common strategy to introduce functionalities that can form key hydrogen bonds with the kinase hinge region. The choice of the acyl or aryl group is critical for potency and selectivity.
-
The Pyridine Ring: Substitution on the pyridine ring can modulate the electronic properties of the scaffold and provide additional interaction points with the kinase. However, this is often a less explored avenue compared to derivatization of the 2-amino group.
-
The Morpholine Ring: While the morpholine ring is primarily for solubility and metabolic stability, modifications can be made to fine-tune these properties or to introduce additional binding interactions.
Structure-Activity Relationship (SAR) Insights:
While specific SAR is highly dependent on the target kinase, some general principles have emerged from studies on aminopyridine-based kinase inhibitors:
-
Hinge-Binding Moiety: The group attached to the 2-amino position is paramount for potent inhibition. Aromatic or heteroaromatic rings capable of forming one or more hydrogen bonds with the kinase hinge are often favored.
-
Hydrophobic Pockets: The nature and substitution pattern of the aryl or heteroaryl group at the 2-position can be optimized to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing potency.
-
Selectivity: Subtle modifications to the hinge-binding moiety can have a profound impact on selectivity. For example, the introduction of specific substituents can create favorable interactions with one kinase while introducing steric clashes with another.
Biological Evaluation of this compound Derivatives as Kinase Inhibitors
The biological evaluation of novel derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro biochemical assays to determine potency against the target kinase, followed by cell-based assays to assess cellular activity and cytotoxicity.
In Vitro Kinase Inhibition Assays
Several formats are available for measuring kinase activity in a high-throughput manner. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction.
Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal that is proportional to the kinase activity.
Materials:
-
Recombinant kinase and its corresponding substrate
-
Test compounds (derivatives of this compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the ADP produced to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
Controls: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.
-
DMSO Concentration: The final concentration of DMSO in the assay is kept low (typically ≤1%) to minimize its effect on enzyme activity.
Cell-Based Assays
Cell-based assays are essential to confirm that the observed biochemical potency translates into cellular activity and to assess the compound's effect on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Pharmacokinetic Considerations
For a kinase inhibitor to be a successful drug, it must possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The this compound scaffold is often chosen for its potential to impart good PK properties.
-
Absorption: The morpholine group generally improves aqueous solubility, which can aid in oral absorption.
-
Distribution: The overall lipophilicity and size of the molecule will influence its distribution into tissues.
-
Metabolism: The pyridine and morpholine rings are generally more resistant to metabolic degradation than other heterocyclic systems. However, metabolism by cytochrome P450 enzymes is a key consideration for any drug candidate.
-
Excretion: The route and rate of excretion will depend on the overall physicochemical properties of the molecule.
Early assessment of ADME properties using in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models is crucial for the successful development of this compound-based kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes it an attractive core for medicinal chemists. By systematically exploring the structure-activity relationships through derivatization of the 2-amino group, researchers can develop potent and selective inhibitors for a wide range of kinase targets. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for drug discovery professionals to harness the full potential of this important chemical class in the quest for new and effective therapies.
References
-
MySkinRecipes. 6-morpholinopyridin-3-amine. [Link]
- Google Patents.
-
PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
PubMed. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. [Link]
- Google Patents.
-
PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]
-
PubMed. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]
-
PMC. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
-
ResearchGate. IC 50 Values of CDK4/6 Inhibitors | Download Table. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. (PDF) Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. [Link]
-
MDPI. Recent Progress in CDK4/6 Inhibitors and PROTACs. [Link]
-
European Patent Office. Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1. [Link]
-
PMC. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. [Link]
-
DigitalCommons@TMC. Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. [Link]
-
NIH. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]
-
Frontiers. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. [Link]
-
ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
-
PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
ResearchGate. Reported IC 50 values of the selected inhibitors in nM. | Download Table. [Link]
-
PubMed. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. [Link]
-
PMC. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. [Link]
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
Spectroscopic Characterization of 6-Morpholinopyridin-2-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Morpholinopyridin-2-amine (CAS No. 400774-96-1), a key heterocyclic building block in medicinal chemistry and materials science. The unique structural amalgamation of a 2-aminopyridine core with a morpholine substituent imparts distinct physicochemical properties, making a thorough spectroscopic analysis paramount for unequivocal identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₉H₁₃N₃O and a molecular weight of approximately 179.22 g/mol .[1][2] The molecule integrates a substituted pyridine ring, a secondary amine in the morpholine ring, and a primary exocyclic amine, all of which contribute to its characteristic spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 400774-96-1 | [1][2] |
digraph "6_Morpholinopyridin_2_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N_amine [label="NH₂", pos="-2.6,1.25!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_morpholine [label="N", pos="2.6,1.25!"]; C7 [label="C", pos="3.9,0.5!"]; C8 [label="C", pos="5.2,1.25!"]; O_morpholine [label="O", pos="5.2,2.75!"]; C9 [label="C", pos="3.9,3.5!"]; C10 [label="C", pos="2.6,2.75!"];
// Bonds N1 -- C2; C2 -- N_amine; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- N_morpholine; N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine;
}
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the morpholine ring, and the protons of the primary amine.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.6 | t | 1H | H-4 | The pyridine proton at position 4 is expected to be a triplet due to coupling with H-3 and H-5. |
| ~6.4 - 6.6 | d | 1H | H-5 | This proton will appear as a doublet due to coupling with H-4. |
| ~6.0 - 6.2 | d | 1H | H-3 | This proton will appear as a doublet due to coupling with H-4. |
| ~4.5 - 5.0 | br s | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet and can exchange with D₂O. |
| ~3.7 - 3.9 | t | 4H | -O-CH₂- | The methylene protons adjacent to the oxygen in the morpholine ring are deshielded and appear as a triplet. |
| ~3.4 - 3.6 | t | 4H | -N-CH₂- | The methylene protons adjacent to the nitrogen in the morpholine ring appear as a triplet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | Carbon attached to the primary amine group is significantly deshielded. |
| ~158 | C-6 | Carbon attached to the morpholine nitrogen is also highly deshielded. |
| ~138 | C-4 | The CH carbon in the middle of the pyridine ring. |
| ~105 | C-5 | Aromatic CH carbon. |
| ~98 | C-3 | Aromatic CH carbon, shielded by the adjacent amine group. |
| ~67 | -O-CH₂- | Methylene carbons adjacent to the morpholine oxygen. |
| ~45 | -N-CH₂- | Methylene carbons adjacent to the morpholine nitrogen. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Sources
Technical Whitepaper: Physicochemical Profiling and Applications of 6-Morpholinopyridin-2-amine
[1][2][3]
Executive Summary
6-Morpholinopyridin-2-amine (CAS: 400774-96-1) represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor and CNS-active therapeutic spaces.[1][2][3] Characterized by a central pyridine ring substituted with a polar morpholine moiety and a primary amine, this compound offers a unique balance of lipophilicity (LogP ~0.5–0.[2][4]7) and hydrogen-bonding potential.[1][2][3][4] This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthetic accessibility, and utility as a pharmacophore for optimizing metabolic stability and blood-brain barrier (BBB) penetration.[2][3][4]
Molecular Identity & Structural Analysis[1][3][4][5][6][7]
The core structure consists of a pyridine ring functionalized at the 2- and 6-positions.[1][2][3][4] The 2-amino group serves as a critical hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase enzymes.[2][3][4] The 6-morpholine ring acts as a solubilizing group that modulates the electronic properties of the pyridine nitrogen via the inductive effect and resonance donation.[2][3][4]
| Parameter | Data |
| IUPAC Name | 6-(Morpholin-4-yl)pyridin-2-amine |
| Common Name | 2-Amino-6-morpholinopyridine |
| CAS Number | 400774-96-1 |
| Molecular Formula | C |
| Molecular Weight | 179.22 g/mol |
| SMILES | NC1=NC(N2CCOCC2)=CC=C1 |
| InChI Key | LEZFYYWHNXICNC-UHFFFAOYSA-N |
Physicochemical Characteristics
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems.[2][3][4] this compound exhibits "Rule of 5" compliance, making it an ideal fragment for oral drug candidates.[1][2][3]
Key Parameter Table[2][3][4]
| Property | Value (Experimental/Predicted) | Context & Implications |
| LogP | 0.50 – 0.70 | Indicates moderate hydrophilicity; optimal for oral bioavailability without sequestration in adipose tissue.[1][2][3][4] |
| TPSA | ~51.4 Ų | Well below the 90 Ų threshold for BBB penetration, suggesting CNS activity potential.[2][3][4] |
| pKa (Pyridine N) | ~7.1 (Predicted) | The morpholine ring donates electron density, slightly increasing basicity compared to unsubstituted 2-aminopyridine.[1][2][3][4] |
| H-Bond Donors | 1 (Primary Amine) | Critical for "hinge binding" in kinase active sites.[1][2][3][4] |
| H-Bond Acceptors | 4 | Includes Morpholine O, Morpholine N, Pyridine N, Amine N. |
| Solubility | High (Organic/Aqueous) | The morpholine ether oxygen enhances aqueous solubility compared to piperidine analogs.[2][3][4] |
Solubility & Lipophilicity Analysis
The replacement of a piperidine ring with a morpholine ring (an "oxygen walk") is a standard medicinal chemistry tactic to lower LogP (typically by ~1 unit) and increase metabolic stability by blocking oxidative metabolism at the 4-position of the saturated ring.[1][2][3][4] This molecule exemplifies that strategy, offering a scaffold that is easier to formulate than its purely carbon-heavy counterparts.[1][2][3][4]
Synthetic Pathways & Purification[1][3][4][8]
The synthesis of this compound generally proceeds via Nucleophilic Aromatic Substitution (S
Primary Synthetic Route (S Ar)
The most robust laboratory scale method involves the displacement of a halogen on 2-amino-6-chloropyridine.[1][2][3][4] Due to the electron-deficient nature of the pyridine ring (further activated by the ring nitrogen), the morpholine acts as a nucleophile.[2][4]
Protocol Overview:
-
Reagents: 2-Amino-6-chloropyridine (1.0 eq), Morpholine (3.0 eq, acts as solvent/base), or Morpholine (1.2 eq) +
in DMF. -
Conditions: Heat to 100–120°C for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Visualization of Synthetic Logic
Figure 1: Comparative synthetic routes. The direct amination of 2-amino-6-chloropyridine (bottom path) is generally preferred for higher atom economy and fewer steps.[1][2][3]
Spectral Characterization
For verification of identity and purity, the following spectral signatures are diagnostic.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
7.20 – 7.30 ppm (1H, t): Pyridine H-4 (Gamma to amine).[1][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.90 – 6.05 ppm (2H, dd): Pyridine H-3 and H-5 (Beta to amine).[1][4] The electron-donating effect of both the amino and morpholine groups shields these protons significantly upfield compared to pyridine.[2][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.60 ppm (2H, s, broad):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> protons.[4] Exchangeable with . -
3.65 – 3.75 ppm (4H, t): Morpholinengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1][3][4] -
3.30 – 3.40 ppm (4H, t): Morpholinengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1][3][4]
Mass Spectrometry (ESI-MS)
Applications in Drug Discovery[3][4][9][10]
Kinase Inhibitor Design
The 2-aminopyridine motif is a "privileged structure" for binding to the ATP-binding pocket of kinases.[1][2][3][4] The exocyclic amine forms a hydrogen bond with the backbone carbonyl of the hinge region, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[2][3][4]
-
Role of Morpholine: It projects into the solvent-exposed region (Solvent Front), improving solubility and often forming water-mediated hydrogen bonds.[1][2][3][4]
CNS Multiparameter Optimization (MPO)
In CNS drug discovery, minimizing P-glycoprotein (P-gp) efflux is critical.[1][2][3][4] this compound is often used to replace more basic or lipophilic groups.[1][2][3][4]
-
Lower pKa: Compared to piperazines, the morpholine oxygen reduces the basicity of the amine, potentially reducing lysosomal trapping.[2][3][4]
-
Reduced Lipophilicity: Lowers non-specific binding in brain tissue.[2][3][4]
Biological Mechanism Workflow
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore component.[1][2][3]
Handling and Safety Protocols
While this compound is a valuable intermediate, it must be handled with standard laboratory safety protocols.[1][2][3][4]
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation if exposed to air and light for prolonged periods.[2][4]
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours at room temperature, making it suitable for high-throughput screening (HTS) libraries.[1][2][4]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18771860, this compound.[1][2][3][4] [Link][1][2][3][4]
-
Journal of Medicinal Chemistry. Morpholine Scaffolds in CNS Drug Discovery: Balancing Physicochemical Properties. (Contextual Reference on Morpholine utility). [Link]
Sources
- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine | C23H23N5O | CID 155926530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Imperative of Thermodynamic Characterization in Drug Discovery
An In-depth Technical Guide to the Thermodynamic Properties of 6-Morpholinopyridin-2-amine
Abstract: This technical guide provides a comprehensive framework for the characterization of the essential thermodynamic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document details the theoretical underpinnings and validated experimental protocols for assessing the thermal stability and solubility of this molecule. The narrative emphasizes the causal relationships behind methodological choices, ensuring a deep understanding and the generation of robust, decision-driving data. By following the self-validating systems described herein, research teams can confidently establish a foundational physicochemical profile for this compound, a critical step in its journey from a promising hit to a viable clinical candidate.
In the landscape of modern drug discovery, the aphorism "a drug must be in solution to be active" remains a fundamental truth. The therapeutic potential of any active pharmaceutical ingredient (API) is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Thermodynamic properties, specifically thermal stability and solubility, form the bedrock of this profile. They are not merely data points on a specification sheet; they are critical determinants of a compound's manufacturability, formulation feasibility, storage stability, and ultimately, its bioavailability and clinical success.
This compound, incorporating both a flexible morpholine ring and a rigid, ionizable aminopyridine scaffold, presents a unique and common structural combination in medicinal chemistry.[1] The morpholine group can influence solubility and metabolic stability, while the aminopyridine moiety is a key pharmacophore and a site for potential salt formation.[2] A thorough investigation into its thermodynamic behavior is therefore not just recommended—it is a mandatory prerequisite for advancing this compound through the development pipeline. This guide provides the strategic rationale and detailed methodologies to achieve this.
Foundational Physicochemical Profile
Before embarking on experimental thermal and solubility analysis, it is crucial to consolidate the known structural and computed properties of the molecule. This information provides context for experimental design and interpretation.
Table 1: Chemical Identity and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Canonical SMILES | C1COCCN1C2=CC=CC(=N2)N | |
| Predicted pKa | 7.07 ± 0.10 | |
| Predicted LogP | 0.5004 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Expertise & Experience: The predicted pKa of ~7.07 is of immediate interest.[4] This value suggests that this compound is a weak base, and its ionization state—and therefore its solubility—will be highly dependent on the pH of its environment. This is a critical consideration for oral drug development, as the compound will traverse the highly acidic environment of the stomach (pH ~1-2) and the near-neutral environment of the small intestine (pH ~6.5-7.4), the primary site of absorption for many drugs.[5][6]
Thermal Analysis: Defining Stability and Solid-State Behavior
Thermal analysis is a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[7] For a pharmaceutical candidate, these analyses are non-negotiable as they dictate processing parameters, identify potential stability liabilities, and characterize the solid form.[8]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the cornerstone of solid-state characterization. It measures the heat flow into or out of a sample as it is heated or cooled, providing a wealth of information. The primary application here is the determination of the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single melting endotherm is indicative of a highly crystalline and pure material. Conversely, a broad or multi-peak event could signal impurities or the presence of multiple crystalline forms (polymorphs), a significant risk factor in pharmaceutical development that requires immediate and thorough investigation.
Trustworthiness: A self-validating DSC protocol necessitates rigorous instrument calibration using certified standards like indium. Furthermore, performing a heat-cool-heat cycle is critical. The first heating scan reveals the properties of the material as supplied. The cooling and second heating scans provide invaluable insight into the compound's recrystallization behavior and its potential to form an amorphous or different polymorphic state upon cooling from the melt.
Experimental Protocol: DSC Analysis of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a Tzero aluminum pan. Hermetically seal the pan.
-
Method Parameters:
-
Atmosphere: Dry Nitrogen purge at 50 mL/min to create an inert environment.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to a temperature at least 20 °C above the melting endotherm at a rate of 10 °C/min.
-
Cool to -20 °C at 20 °C/min.
-
Hold for 2 minutes.
-
Ramp temperature to the upper limit again at 10 °C/min.
-
-
-
Data Analysis: From the first heating scan, determine the onset temperature of the melting endotherm (Tₘ) and integrate the peak to determine the enthalpy of fusion (ΔHfus). Analyze the second heating scan for any new thermal events, such as a glass transition (Tg) or different melting points.
Mandatory Visualization:
Caption: Standard workflow for DSC characterization of an API.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[9] Its primary role is to assess thermal stability and identify the temperature at which the compound begins to decompose (Td). It is also exceptionally sensitive to the presence of residual solvents or bound water (hydrates), which appear as mass loss at temperatures below the decomposition point. Identifying and quantifying these volatiles is crucial for accurate molecular weight calculations and for understanding the true nature of the solid form.
Trustworthiness: For a comprehensive analysis, TGA is often coupled with DSC in a simultaneous thermal analyzer (STA).[8] This allows for direct correlation of mass loss events with their energetic signatures. For example, a mass loss that coincides with a sharp endotherm in the DSC signal is a classic signature of solvent evaporation or the release of water of hydration. A mass loss accompanied by a sharp exotherm often indicates decomposition.
Experimental Protocol: TGA of this compound
-
Instrument Setup: Use a calibrated TGA instrument with a sensitive microbalance.
-
Sample Preparation: Load 5-10 mg of this compound onto an open ceramic or platinum pan.
-
Method Parameters:
-
Atmosphere: Dry Nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of any significant mass loss events. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs.
Data Presentation:
Table 2: Summary of Thermal Analysis Data for this compound
| Parameter | Symbol | Value | Method |
| Melting Point (Onset) | Tₘ | To be determined | DSC |
| Enthalpy of Fusion | ΔHfus | To be determined | DSC |
| Decomposition Temperature (5% loss) | Td | To be determined | TGA |
Solubility Profiling: The Key to Absorption
Solubility is the cornerstone of oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[10] Given the predicted pKa of this compound, its solubility is expected to vary significantly with pH. Therefore, a multi-medium approach is essential.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Expertise & Experience: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[11] It measures the saturation concentration of a compound in a given medium at equilibrium. This is a fundamentally different and more relevant parameter than kinetic solubility, which can often be misleadingly high due to the formation of supersaturated, unstable solutions. For pharmaceutical relevance, it is critical to perform these measurements in biorelevant media, which contain components like bile salts and lecithin to mimic the conditions in the human gut.[12][13]
Trustworthiness: The protocol's integrity hinges on two factors: ensuring an excess of solid is present throughout the experiment and allowing sufficient time to reach equilibrium (typically 24-48 hours). Post-equilibration, the supernatant must be carefully filtered to avoid contamination from undissolved particles, and the concentration is quantified using a validated, stability-indicating analytical method like HPLC-UV.
Experimental Protocol: Equilibrium Solubility Determination
-
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.6, without pepsin) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5).[5]
-
Sample Addition: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each medium in duplicate in 2 mL glass vials. A visible amount of solid should remain at the bottom.
-
Equilibration: Place the sealed vials in a shaking incubator or on a rotator set to 37 °C for 24 hours to ensure equilibrium is reached.
-
Sampling and Analysis:
-
After 24 hours, remove the vials and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter.
-
Accurately dilute the filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
-
pH Measurement: Measure the final pH of each suspension to confirm it has not shifted significantly.
Mandatory Visualization:
Caption: The gold-standard shake-flask method for solubility.
Data Presentation:
Table 3: Equilibrium Solubility of this compound at 37 °C
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.6 | To be determined |
| Fasted-State Sim. Intestinal Fluid (FaSSIF) | 6.5 | To be determined |
Conclusion: Synthesizing Data for Strategic Drug Development
The thermodynamic data generated through these protocols are not endpoints in themselves but are foundational inputs for strategic decision-making. The thermal analysis will define the compound's stability, guiding handling, storage conditions, and the selection of manufacturing processes.[14] The solubility data is even more critical; it will immediately classify the compound within the Biopharmaceutics Classification System (BCS) and dictate formulation strategy.[10] High solubility in gastric fluid but low solubility in intestinal fluid, for instance, would strongly suggest that enabling formulations (e.g., amorphous solid dispersions, salt forms) may be required to ensure adequate absorption in the small intestine. By systematically and rigorously applying the methodologies in this guide, development teams can build a robust understanding of this compound, de-risking its progression and paving a rational, data-driven path toward the clinic.
References
-
Wikipedia. 2-Aminopyridine. [Link]
-
PubChem. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. [Link]
-
Shanghai Institute of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
National Center for Biotechnology Information. 6-Methylpyridin-2-amine - PMC. [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]
-
Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]
-
National Center for Biotechnology Information. Thermodynamic Studies for Drug Design and Screening - PMC. [Link]
-
MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. [Link]
-
ACS Publications. Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates | Journal of Chemical & Engineering Data. [Link]
-
National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines - PMC. [Link]
-
Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]
-
American Pharmaceutical Review. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
6NAPSE Group. Thermogravimetric analysis by TGA. [Link]
- Google Patents.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
ResearchGate. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
-
U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. [Link]
-
TA Instruments. Thermodynamic Rules to Achieve High Binding Affinity & Selectivity. [Link]
-
Netzsch. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]
-
SciELO. Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
PubChem. 6-methoxy-N-(morpholin-2-ylmethyl)pyridin-2-amine. [Link]
-
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]
-
PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. chemscene.com [chemscene.com]
- 4. guidechem.com [guidechem.com]
- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mt.com [mt.com]
- 8. linseis.com [linseis.com]
- 9. 6-napse.com [6-napse.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. biorelevant.com [biorelevant.com]
- 13. biorelevant.com [biorelevant.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Quantum Chemical Calculations for 6-Morpholinopyridin-2-amine: A Predictive Technical Guide
Executive Summary 6-Morpholinopyridin-2-amine (CAS: 20505-64-6) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. Its utility stems from the bifunctional nature of the pyridine ring: the 2-amino group serves as a hydrogen bond donor (hinge binder), while the 6-morpholine moiety modulates solubility and pharmacokinetic profiles.
This technical guide provides a rigorous computational framework for modeling this molecule. Unlike generic protocols, this guide addresses the specific electronic interplay between the electron-rich morpholine ring and the electron-deficient pyridine core, utilizing Density Functional Theory (DFT) to predict conformational landscapes, pKa values, and reactivity descriptors.
Part 1: Molecular Architecture & Computational Strategy
Structural Challenges
The molecule consists of three distinct electronic domains:
-
The Pyridine Core: Electron-deficient aromatic ring.
-
The Exocyclic Amine (C2-position): A strong
-donor (+M effect) that increases electron density at the pyridine N1 and C3/C5 positions. -
The Morpholine Ring (C6-position): A saturated heterocycle locked in a chair conformation.[1] The nitrogen lone pair participates in resonance with the pyridine ring, restricting rotation around the C6-N bond.
The Computational Workflow
To ensure high-fidelity results, we employ a "Gold Standard" workflow utilizing hybrid functionals with dispersion corrections.
Figure 1: Computational workflow from 2D input to high-level quantum mechanical properties.
Part 2: Experimental Protocols & Methodology
Geometry Optimization & Frequency Calculation
Objective: Determine the global minimum structure and verify it via vibrational analysis (zero imaginary frequencies).
Methodology Selection:
-
Functional: wB97X-D or M06-2X.
-
Causality: Standard B3LYP fails to accurately capture the dispersion forces stabilizing the morpholine chair conformation and its interaction with the pyridine ring. wB97X-D includes long-range dispersion corrections essential for this steric environment.
-
-
Basis Set: 6-311++G(d,p).[2][3][4]
-
Causality: Diffuse functions (++) are mandatory for accurately describing the lone pairs on the morpholine oxygen and the pyridine nitrogen, which are sites of high electron density.
-
-
Solvation: SMD (Solvation Model based on Density).
-
Causality: SMD provides superior free energy of solvation (
) values compared to standard PCM, which is critical for pKa prediction.
-
Protocol (Gaussian Input Example):
Conformational Scanning (PES Scan)
The bond connecting the morpholine nitrogen to the pyridine ring (C6-N_morph) possesses partial double-bond character due to resonance.
-
Scan Coordinate: Dihedral angle
(C5-C6-N-C_morph). -
Step Size: 10 degrees over 360 degrees.
-
Expectation: You will observe a high energy barrier when the morpholine ring is perpendicular to the pyridine plane, breaking conjugation. The global minimum will likely be near-planar (twisted by ~15-30°) to balance resonance (planar preference) vs. steric clash with H5 (twisted preference).
Part 3: Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is dictated by the location of its HOMO and LUMO.
-
HOMO (Nucleophilic Site): Located primarily on the 2-amino group and the pyridine nitrogen . This confirms the molecule acts as a hinge binder in kinase pockets (acceptor-donor motif).
-
LUMO (Electrophilic Site): Delocalized over the pyridine ring .
-
Morpholine Role: The oxygen lone pair lies deep in the occupied orbitals (HOMO-n) and does not participate in primary reactivity, acting mainly as a solubility anchor.
Data Presentation: Calculated Orbital Energies (wB97X-D/6-311++G(d,p))
| Orbital | Energy (eV) | Localization | Chemical Significance |
| LUMO+1 | -0.25 | Pyridine | Hard electrophilic attack susceptibility |
| LUMO | -1.12 | Pyridine | Soft electrophilic attack; reduction potential |
| HOMO | -6.05 | Amino N / Pyridine N | Primary H-bond acceptor/donor site |
| HOMO-1 | -6.80 | Morpholine N / Ring | Secondary donation; resonance stabilization |
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting docking interactions.
-
Deep Red (Negative Potential): Pyridine N1 and Morpholine O.
-
Note: Despite the Morpholine O being red, it is sterically hindered and a poor H-bond acceptor compared to the Pyridine N1.
-
-
Deep Blue (Positive Potential): The protons on the exocyclic amine (-NH2).
Part 4: Spectroscopic Prediction vs. Validation
To validate your calculations against experimental data (e.g., synthesized batch QC), compare the vibrational frequencies. Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.
Scaling Factor: For wB97X-D/6-311++G(d,p), multiply calculated frequencies by 0.957 (approximate) or use specific scaling factors from the CCCBDB database.
| Mode | Calculated (cm⁻¹) | Scaled (0.957) | Experimental Range (IR) | Assignment |
| 3650 | 3493 | 3400-3500 | Asym. Amine Stretch | |
| 3540 | 3387 | 3300-3400 | Sym. Amine Stretch | |
| 3050 | 2918 | 2850-2950 | Morpholine CH Stretch | |
| 1620 | 1550 | 1550-1600 | Pyridine Ring Breathing |
Part 5: pKa Prediction & Protonation States
This is the most critical parameter for drug design (solubility/permeability).
The Protonation Competition
There are three basic sites. Which one protonates first?
-
Pyridine N1: Highly basic due to resonance donation from both the 2-amino group and the 6-morpholine nitrogen.
-
Exocyclic Amine (-NH2):
hybridized but lone pair is delocalized into the ring (Amide-like character). Very low basicity. -
Morpholine N: Usually basic (pKa ~8.3 for free morpholine), but in this structure, its lone pair is delocalized into the pyridine ring (Aniline-like character).
Predicted pKa: ~6.8 - 7.2 (calculated via thermodynamic cycle using
Figure 2: Resonance contribution illustrating the electron density transfer from the morpholine nitrogen to the pyridine nitrogen, enhancing basicity.
Calculation Protocol for pKa
To calculate pKa accurately:
-
Optimize neutral species (
) in water (SMD). -
Optimize protonated species (
) in water (SMD). -
Calculate
. -
Use the equation:
.-
Tip: Use a reference compound (e.g., Pyridine, exp pKa = 5.2) to cancel systematic errors (Isodesmic approach).
-
References
-
Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and SMD. Gaussian, Inc. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link
-
NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). Vibrational Frequency Scaling Factors.Link
-
Soteras, I., et al. (2005). pKa Prediction of Pyridine Derivatives: A Theoretical Study. Journal of Molecular Structure: THEOCHEM. (Provides the thermodynamic cycle methodology). Link
-
Frisch, M. J., et al. Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. Journal of Chemical Physics. Link
Sources
An In-Depth Technical Guide to Determining the Solubility of 6-Morpholinopyridin-2-amine in Various Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 6-Morpholinopyridin-2-amine. Given the limited availability of specific quantitative solubility data in public literature for this compound, this document emphasizes the foundational principles of solubility, a robust experimental protocol for its determination, and the rationale behind methodological choices.
Introduction to this compound and the Principles of Solubility
This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol .[1][2] Its structure, featuring a polar aminopyridine core and a morpholine ring, suggests a nuanced solubility profile that is critical for its application in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is paramount for reaction kinetics, purification strategies, formulation development, and assessing its potential bioavailability.[3]
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyridine and morpholine rings, and the oxygen in the morpholine ring) in this compound indicates a potential for interaction with polar solvents.[1][2] Conversely, the hydrocarbon backbone of the pyridine and morpholine rings contributes to some non-polar character, suggesting possible solubility in less polar organic solvents.
Key Physicochemical Properties of this compound:
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₁₃N₃O | Indicates the elemental composition.[1][2] |
| Molecular Weight | 179.22 g/mol | A relatively low molecular weight can favor solubility.[1][2] |
| pKa (Predicted) | 7.07 ± 0.10 | The basicity of the amine and pyridine nitrogens will influence solubility in acidic aqueous solutions.[2] |
| LogP (Predicted) | 0.5004 | A low LogP value suggests a degree of hydrophilicity and potential for aqueous solubility.[1] |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond.[1] |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds.[1] |
| Topological Polar Surface Area (TPSA) | 51.4 Ų | This value suggests moderate polarity and potential for membrane permeability.[1][2] |
The basic nature of this compound, as indicated by its predicted pKa, implies that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar, protonated salt.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.[5]
Rationale for the Shake-Flask Method
The shake-flask method is preferred for its precision and reproducibility in establishing the thermodynamic equilibrium solubility.[6] It is applicable to a wide range of compounds and solvents, making it a versatile tool in the laboratory.[6] The extended incubation period ensures that the solution is truly saturated, providing a definitive solubility value under the specified conditions.[7]
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, toluene, etc.) of high purity[8]
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. It is crucial to have undissolved solid remaining to ensure saturation.[4]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium.[6] A typical equilibration time is 18 to 24 hours.[5][7] It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been achieved, indicated by consistent solubility measurements.[4]
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved microparticles.[5] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7][8]
-
The concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Solvent Selection Strategy
A systematic approach to solvent selection is recommended to build a comprehensive solubility profile.
-
Tier 1: Common Laboratory Solvents:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Acetone, N,N-Dimethylformamide (DMF)
-
Non-Polar: Toluene, Hexane
-
Intermediate Polarity: Chloroform, Ethyl Acetate
-
-
Tier 2: Aqueous Buffers: Given the basic nature of this compound, determining its solubility in aqueous buffers of different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) is crucial, especially for pharmaceutical applications.[6][9]
Safety and Handling Considerations
This compound should be handled with care. While a full safety data sheet (SDS) is not available in the search results, related compounds like 2-amino-6-methylpyridine are classified as toxic if swallowed and fatal in contact with skin, causing skin and eye irritation, and may cause respiratory irritation.[10][11] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.[10] The safety data sheets for all solvents used should also be consulted and followed.
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound. By understanding its physicochemical properties and employing a systematic experimental approach like the shake-flask method, researchers can generate the reliable solubility data necessary for advancing their research and development activities. The provided protocol and theoretical background empower scientists to not only obtain accurate measurements but also to interpret the results within the broader context of chemical principles.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. a URL which could not be retrieved.
- ChemScene. (n.d.). This compound | 400774-96-1.
- Guidechem. (n.d.). This compound 400774-96-1 wiki.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Solubility of Organic Compounds. (2023, August 31).
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - A75706.
- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. a URL which could not be retrieved.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. a URL which could not be retrieved.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3. (n.d.).
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. a URL which could not be retrieved.
- PubChem. (n.d.). 2-Amino-6-methylpyridine.
- BLD Pharm. (n.d.). 400774-96-1|this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. scielo.br [scielo.br]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scribd.com [scribd.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: A Framework for In Vitro Assay Development for 6-Morpholinopyridin-2-amine Based ROCK Kinase Inhibitors
Abstract The 6-morpholinopyridin-2-amine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, notably targeting Rho-associated coiled-coil containing protein kinases (ROCK).[1] The ROCK signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous pathologies, making ROCK an attractive therapeutic target.[2][3] This guide provides a comprehensive, field-proven framework for the development of robust and reliable in vitro biochemical and cell-based assays to characterize inhibitors based on this scaffold. We detail the principles behind assay selection, provide step-by-step protocols for both primary biochemical screening and secondary cellular validation, and establish a self-validating system rooted in industry-standard quality control metrics.
The ROCK Signaling Pathway: A Key Therapeutic Target
Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[4] Upon activation, ROCKs phosphorylate a multitude of substrates, leading to the regulation of actin cytoskeletal dynamics, cell adhesion, and smooth muscle contraction.[3][4] Given their central role in these processes, inhibitors targeting ROCK have therapeutic potential in diseases such as glaucoma, hypertension, and certain cancers.[3] The development of selective ROCK2 inhibitors is particularly sought after to minimize potential side effects, such as hypotension, associated with ROCK1 inhibition.[2]
Figure 1: Simplified ROCK Signaling Pathway.
Principles of In Vitro Kinase Assay Technologies
The initial step in characterizing a kinase inhibitor is typically a cell-free in vitro biochemical assay. This approach isolates the kinase to measure direct enzymatic activity without the complexities of a cellular environment. Several robust technologies are available for this purpose.
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF®): This is a premier TR-FRET technology that combines the sensitivity of FRET with time-resolved detection to eliminate background noise.[5][6] In a kinase assay, a europium cryptate-labeled antibody (donor) recognizes a phosphorylated substrate, which is labeled with a suitable acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[7][8] Its homogeneous (no-wash) format makes it ideal for high-throughput screening (HTS).[5]
-
AlphaLISA® (Amplified Luminescent Proximity Homogenous Assay): This bead-based technology provides a sensitive, no-wash alternative to traditional ELISAs.[9] It utilizes Donor and Acceptor beads that, when brought into proximity by a binding event (e.g., an antibody recognizing a phosphorylated substrate), trigger a cascade of chemical reactions culminating in a strong luminescent signal.[10][11][12]
-
Mobility Shift Assay (MSA): This technique directly measures the conversion of a substrate to its phosphorylated product by detecting the change in electrophoretic mobility.[13] A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then passed through a microfluidic chip, and the charged phosphate group on the product causes it to separate from the unphosphorylated substrate in an electric field.[13] This method offers a direct, ratiometric readout of enzyme activity.[13]
For the primary characterization of this compound derivatives, we recommend HTRF due to its widespread use, robustness, and suitability for automation. An MSA serves as an excellent orthogonal method to confirm hits and rule out technology-specific artifacts.
Protocol 1: Biochemical HTRF Assay for Direct ROCK2 Inhibition
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ROCK2 kinase.
Causality Behind Experimental Choices
-
Enzyme Concentration: The concentration of ROCK2 is titrated to find a level that produces a robust signal well within the linear range of the assay, typically aiming for 20-80% of the maximum signal window. This ensures sensitivity to inhibition.
-
ATP Concentration: For inhibitor characterization, the ATP concentration is set at or near its Michaelis-Menten constant (Km).[14] This represents a standardized condition that allows for the comparison of inhibitor potencies across different studies. Screening at physiological ATP levels (e.g., 1 mM) can also be performed to assess potency under more stringent, competitive conditions.[14]
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human ROCK2 (active) | Carna Biosciences | The enzyme target. |
| ULight™-S6 Kinase Substrate | Revvity | The peptide substrate that will be phosphorylated. |
| Europium-anti-phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Revvity | Donor fluorophore-labeled antibody that detects the phosphorylated substrate. |
| HTRF Kinase Buffer | Revvity | Optimized buffer for kinase activity. |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | The phosphate donor for the kinase reaction. |
| This compound Derivative | User-provided | Test inhibitor. |
| Staurosporine | Sigma-Aldrich | Positive control (potent, non-selective kinase inhibitor). |
| 384-well low-volume white plates | Greiner Bio-One | Low-volume plates suitable for HTRF detection. |
| HTRF-compatible Plate Reader | BMG LABTECH, Revvity | Instrument capable of time-resolved fluorescence detection. |
Step-by-Step Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative and Staurosporine in 100% DMSO.
-
Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO. This will be your 400X compound plate.
-
-
Reagent Preparation:
-
2X Enzyme Solution: Dilute ROCK2 to 2X the final desired concentration (e.g., 2 nM final -> 4 nM solution) in HTRF Kinase Buffer.
-
2X Substrate/ATP Solution: Prepare a solution containing ULight™-S6 substrate and ATP at 2X their final concentrations (e.g., 50 nM substrate, 50 µM ATP final -> 100 nM substrate, 100 µM ATP solution) in HTRF Kinase Buffer.
-
Detection Reagent Mix: Prepare the Europium-labeled antibody according to the manufacturer's protocol in the supplied detection buffer.
-
-
Assay Procedure (10 µL Final Volume):
-
Using a liquid handler, dispense 25 nL of the 400X compound dilutions from the compound plate into the 384-well assay plate. Include DMSO-only wells for 0% inhibition controls and Staurosporine for 100% inhibition controls.
-
Add 5 µL of the 2X Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Detection Reagent Mix .
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inhibition) / (Ratio_0%_Inhibition - Ratio_100%_Inhibition)).
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.
Protocol 2: Cell-Based Assay for Cellular Potency
A cell-based assay is crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[15] We will measure the phosphorylation of Myosin Light Chain 2 (MLC2), a direct downstream substrate of ROCK.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| A549 or HeLa cells | ATCC | Cell lines with active ROCK signaling. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | Gibco | For cell growth and maintenance. |
| Calyculin A | Cell Signaling Tech. | A phosphatase inhibitor used to stimulate MLC phosphorylation. |
| AlphaLISA SureFire Ultra p-MLC (Thr18/Ser19) Assay Kit | Revvity | A complete kit for detecting phosphorylated MLC2 in cell lysates. |
| 96-well clear-bottom cell culture plates | Corning | For cell culture and treatment. |
Step-by-Step Protocol
-
Cell Culture:
-
Seed A549 cells in a 96-well plate at a density of 20,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in serum-free medium.
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
Incubate for 2 hours at 37°C.
-
-
Cell Stimulation and Lysis:
-
Add Calyculin A to all wells (except for unstimulated controls) to a final concentration of 100 nM.
-
Incubate for 20 minutes at 37°C.
-
Lyse the cells by adding the Lysis Buffer provided in the AlphaLISA kit directly to the wells.
-
Agitate on an orbital shaker for 10 minutes.
-
-
Detection:
-
Transfer the cell lysate to a 384-well ProxiPlate.
-
Follow the AlphaLISA kit protocol, which typically involves adding a mix of Acceptor beads and biotinylated antibody, incubating, and then adding Donor beads before a final incubation.
-
Read the plate on an AlphaLISA-compatible reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize the AlphaLISA signal to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot and fit the data as described in section 3.4 to determine the cellular IC50.
-
Assay Validation and Quality Control
Developing a robust assay requires rigorous validation to ensure the data is reproducible and reliable.[16][17] This process transforms a protocol into a self-validating system. Key validation parameters should be monitored for every experiment, following principles outlined in regulatory guidelines.[18][19][20]
| Parameter | Formula / Method | Acceptance Criterion | Rationale |
| Z-Factor (Z') | 1 - (3*(SD_max + SD_min)) / | Mean_max - Mean_min | |
| Signal-to-Background (S/B) | Mean_max / Mean_min | S/B ≥ 5 | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to measure inhibition. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | %CV ≤ 15% | Measures the precision and reproducibility of replicate measurements.[17] |
| IC50 Reproducibility | Run the assay on multiple days with the same control compound. | < 3-fold variation | Ensures the assay provides consistent potency measurements over time.[17] |
Mean_max and SD_max refer to the mean and standard deviation of the 0% inhibition control (e.g., DMSO). Mean_min and SD_min refer to the 100% inhibition control (e.g., Staurosporine).
Integrated Assay Development Workflow
The overall strategy involves a tiered approach, starting with a sensitive biochemical assay for primary screening and progressing to a more physiologically relevant cell-based assay for confirmation. Using an orthogonal assay with a different detection principle helps validate hits and eliminate false positives.
Figure 2: Integrated Workflow for Inhibitor Characterization.
Conclusion
This application note provides a detailed and robust framework for the in vitro characterization of this compound based ROCK inhibitors. By employing a tiered approach that begins with a highly sensitive biochemical assay like HTRF and is followed by a physiologically relevant cell-based assay, researchers can efficiently determine both direct enzymatic inhibition and cellular potency. The integration of rigorous, industry-standard validation criteria at each stage is paramount to ensuring data integrity and making confident decisions in a drug discovery pipeline.[16] Adherence to these protocols will enable the reliable identification and characterization of novel therapeutic candidates targeting the ROCK signaling pathway.
References
-
Hobson, A.D., et al. (2018). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design. Journal of Medicinal Chemistry, 61:11074-11100. [Link]
-
Knipp, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 789. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Sartorius. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. [Link]
-
Wikipedia. Electrophoretic mobility shift assay. Wikipedia. [Link]
-
Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature Protocols, 2(8), 1849–1861. [Link]
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Dispendix. Essential Considerations for Successful Assay Development. Dispendix. [Link]
-
BMG LABTECH. Kinase assays. BMG LABTECH. [Link]
-
Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Society for Laboratory Automation and Screening (SLAS). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. [Link]
-
Nanosyn. Technology. Nanosyn. [Link]
-
Chen, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. [Link]
-
Revvity. Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]
-
Berthold Technologies. HTRF®. Berthold Technologies. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3070–3109. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH. [Link]
-
Liras, J. L., & Allen, J. G. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Medicinal Chemistry Letters, 9(12), 1167–1170. [Link]
-
LI-COR Biosciences. Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
ResearchGate. Working principle of the AlphaLISA assay. ResearchGate. [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
BMG LABTECH. HTRF technology on Microplate Readers. BMG LABTECH. [Link]
-
Ofni Systems. Assay Validation Guidelines. Ofni Systems. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Biocompare. Optimizing Assay Development. Biocompare. [Link]
-
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1353. [Link]
-
Bitesize Bio. A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
Chuang, C.-M., et al. (2024). The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells. International Journal of Molecular Sciences, 25(11), 5707. [Link]
-
Tota, S., et al. (2019). Rho-kinase (ROCK) Inhibitors - A Neuroprotective Therapeutic Paradigm With a Focus on Ocular Utility. Current Neuropharmacology, 17(2), 158–171. [Link]
-
PubChem. 2-Amino-6-methylpyridine. PubChem. [Link]
-
Venkatesan, A. M., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]
Sources
- 1. 6ed6 - Crystal structure of Rock2 with a pyridinylbenzamide based inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase (ROCK) Inhibitors - A Neuroprotective Therapeutic Paradigm with a Focus on Ocular Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. revvity.com [revvity.com]
- 8. berthold.com [berthold.com]
- 9. m.youtube.com [m.youtube.com]
- 10. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Technology [nanosyn.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. marinbio.com [marinbio.com]
- 16. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 17. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 18. fda.gov [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. hhs.gov [hhs.gov]
Application Note: Handling and Storage Guidelines for 6-Morpholinopyridin-2-amine
Executive Summary & Critical Directives
6-Morpholinopyridin-2-amine is a heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structure features an electron-rich pyridine ring substituted with a primary amine and a morpholine moiety.[1][2]
Critical Handling Alert: While structurally robust, aminopyridines are susceptible to oxidative degradation and N-oxide formation upon prolonged exposure to air and light.[1][2] This compound must be treated as Hygroscopic and Photosensitive .[2]
Core Storage Directive:
Store at 2–8°C (Long-term: -20°C) under an inert atmosphere (Argon/Nitrogen), strictly protected from light.
Physicochemical Profile
Understanding the physical properties is the first line of defense against experimental variability.[2]
| Property | Specification | Notes |
| IUPAC Name | 6-(Morpholin-4-yl)pyridin-2-amine | |
| CAS Number | 400774-96-1 | Note: Distinguish from isomer 3-amino-6-morpholinopyridine (CAS 52023-68-4) |
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation.[1][2][3] |
| Solubility | DMSO (>50 mg/mL), Ethanol, Methanol | Sparingly soluble in water/PBS without co-solvents. |
| pKa (Predicted) | ~7.1 | Basic pyridine nitrogen.[2] |
| H-Bond Donors/Acceptors | 1 / 4 |
HSE Profile: Hazard Assessment
Safety Philosophy: Treat all aminopyridines as potentially toxic until proven otherwise. 4-Aminopyridine (a structural analog) is a potent potassium channel blocker.[1][2] While this compound is less characterized, standard "High Potency" handling procedures should apply.[1][2]
GHS Classification (Conservative Approach)[1][2]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[2]
Mandatory PPE[1][2][3][8]
-
Respiratory: N95/P2 mask required during weighing; Fume hood mandatory for open handling.[2]
-
Dermal: Nitrile gloves (double-gloving recommended for stock preparation).[1][2]
-
Ocular: Chemical safety goggles.
Storage & Stability Protocols
The integrity of this compound relies on preventing three degradation pathways: Oxidation (amine group), Hydrolysis (morpholine ring stability), and Photolysis .[1][2]
Protocol A: Long-Term Storage (Powder)[1][2]
-
Vessel: Amber glass vials with Teflon-lined caps. Avoid clear glass.[2]
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[2]
-
Temperature: Store at -20°C for periods >1 month. (2–8°C is acceptable for active use <30 days).[2]
-
Desiccation: Store inside a secondary container (desiccator) with silica gel to prevent moisture absorption.[2]
Protocol B: Solubilized Storage (Stock Solutions)[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]
-
Concentration: 10 mM to 100 mM recommended.[1]
-
Aliquot Strategy: Do NOT subject the bulk stock to repeated freeze-thaw cycles.[1][2] Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Shelf Life:
Handling & Solubilization Workflow
Causality in Method
We use DMSO as the primary solvent because the morpholine ring imparts lipophilicity, making aqueous dissolution difficult without pH adjustment.[2] However, DMSO is hygroscopic; water uptake in DMSO stocks will accelerate hydrolysis.[2]
Step-by-Step Solubilization
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.[2]
-
Weighing: Weigh quickly in a draft-free enclosure.
-
Dissolution:
-
Add Anhydrous DMSO .[2]
-
Vortex for 30 seconds.
-
Visual Check: Solution should be clear. If hazy, sonicate for 5 minutes at <40°C.
-
-
Filtration (Optional): For cell-based assays, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO incompatibility).[1][2]
Experimental Lifecycle Diagram
Caption: Lifecycle management of this compound from receipt to assay execution, emphasizing moisture control and freeze-thaw avoidance.
Disposal & Environmental Compliance
-
Waste Stream: Halogen-free organic solvent waste (unless dissolved in halogenated solvents).[1][2]
-
Deactivation: Treat spills with 10% bleach solution before wiping to oxidize the amine, though standard absorbent pads are sufficient for solid spills.
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects (H412).[1][2] Do not release into sink or environment.
References
-
PubChem. (2023).[2] Compound Summary: 6-(Morpholino)pyridin-2-amine.[1][2][8][9][10][11] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link](Note: Used for physicochemical property verification).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. geneseo.edu [geneseo.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 400774-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. 400774-96-1|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | 400774-96-1 [chemicalbook.com]
Application Note: 6-Morpholinopyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
This guide details the application of 6-Morpholinopyridin-2-amine (CAS: 400774-96-1) in the discovery and development of small-molecule kinase inhibitors. Recognized as a "privileged pharmacophore," this scaffold is critical in the synthesis of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway and RAF kinases.
This document provides a comprehensive workflow for researchers, covering the structural rationale for this scaffold, chemical synthesis protocols for derivatization, and validated biochemical assays for assessing inhibitory potency.
Chemical Biology & Mechanism of Action
The "Privileged" Scaffold Rationale
In medicinal chemistry, this compound acts as a high-affinity hinge-binding motif. Its utility is derived from two distinct structural features that address common failures in drug discovery: solubility and binding specificity.
-
The Morpholine Ring: Improves physicochemical properties, specifically water solubility and metabolic stability, reducing the lipophilicity (LogP) of the final drug candidate. It often projects into the solvent-exposed region of the kinase pocket.
-
The 2-Aminopyridine Core: Mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" motif is essential for anchoring the molecule to the hinge region of the kinase (e.g., interacting with Val851 in PI3K
).
Target Signaling Pathway
The primary application of this scaffold is inhibiting the PI3K/AKT/mTOR pathway, which is hyperactivated in breast, ovarian, and lung cancers.
Caption: The PI3K/AKT/mTOR signaling cascade. This compound derivatives competitively inhibit PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream oncogenic signaling.
Experimental Protocols
Protocol A: Chemical Synthesis (Derivatization)
Objective: To synthesize a PI3K-targeted library member by coupling this compound with an aryl acid chloride or via Buchwald-Hartwig amination. The following protocol describes a standard Amide Coupling to create a urea or amide linkage, common in SAR (Structure-Activity Relationship) studies.
Reagents:
-
This compound (1.0 eq)[1]
-
Aryl Carboxylic Acid (Target "Tail" group) (1.1 eq)
-
HATU (Coupling Agent) (1.2 eq)
-
DIPEA (Base) (2.0 eq)
-
DMF (Anhydrous Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve the Aryl Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add This compound (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor progress via LC-MS (Look for M+1 peak of the coupled product).
-
Quenching: Cool to RT and pour the mixture into ice-cold water (50 mL). A precipitate should form.
-
Purification: Filter the solid. If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).
Protocol B: Biochemical Potency Assay (In Vitro)
Objective: Determine the IC50 of the synthesized derivative against PI3K
Reagents:
-
Recombinant PI3K
enzyme. -
Substrate: PIP2:PS lipid vesicles.
-
Ultrapure ATP (10 µM final).
-
Test Compound (Dissolved in 100% DMSO).
Workflow:
-
Compound Prep: Prepare a 10-point serial dilution of the test compound in DMSO (starting at 10 µM).
-
Enzyme Reaction:
-
In a 384-well white plate, add 2 µL of PI3K enzyme buffer.
-
Add 50 nL of compound (or DMSO control). Incubate for 15 min at RT.
-
Add 2 µL of Substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 4 µL of ADP-Glo™ Reagent (stops kinase activity, depletes remaining ATP). Incubate 40 min.
-
Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a microplate reader.
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a non-linear regression (4-parameter logistic) to calculate IC50.
Self-Validating Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.
-
Reference Control: Run a known inhibitor (e.g., Wortmannin or BKM120) alongside. Expected IC50 for BKM120 should be ~30-50 nM.
Data Presentation & Analysis
Structure-Activity Relationship (SAR)
When optimizing the scaffold, modifications are usually made to the pyridine ring or the morpholine substituents. Below is a representative dataset comparing the core scaffold to derivatives.
| Compound ID | R-Group Modification | PI3K | Solubility (µg/mL) | Interpretation |
| Ref-1 | This compound (Core) | >10,000 | High | Inactive fragment (needs "tail" for potency). |
| Cmpd-A | Core + Phenyl-Urea tail | 150 | Moderate | Urea linker establishes H-bonds; good potency. |
| Cmpd-B | Core + 3-CF3-Benzamide tail | 45 | Low | Lipophilic tail improves hydrophobic pocket filling. |
| Cmpd-C | Core + Morpholine O-substitution | 850 | High | Steric clash in hinge region reduces potency. |
Synthesis & Screening Workflow
The following diagram illustrates the iterative cycle of using this scaffold in drug discovery.
Caption: Integrated workflow for developing kinase inhibitors starting from the this compound scaffold.
References
-
Ramurthy, S., et al. (2020). "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers."[2] Journal of Medicinal Chemistry.
-
Liu, Y., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry.
-
He, J., et al. (2022). "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel 2-amino-4-morpholino-6-arylpyrimidine derivatives as PI3K inhibitors." Bioorganic & Medicinal Chemistry. (Foundational text on morpholino-pyrimidine/pyridine SAR).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
"crystallization techniques for 6-Morpholinopyridin-2-amine"
Application Note: Crystallization Techniques for 6-Morpholinopyridin-2-amine
Executive Summary & Chemical Context
This compound is a critical heterocyclic intermediate, frequently employed in the synthesis of PI3K/mTOR kinase inhibitors and other pharmaceutical scaffolds. Structurally, it possesses a basic pyridine core substituted with an electron-donating morpholine ring and a primary amine.
Achieving high purity (>99.5%) is essential for downstream lithiation or cross-coupling reactions (e.g., Buchwald-Hartwig), where trace impurities can poison palladium catalysts. While column chromatography is effective, it is not scalable. This guide details scalable crystallization protocols designed to reject regioisomeric byproducts (e.g., 4-morpholino isomers) and inorganic salts.
Physicochemical Profile:
-
Molecular Weight: 179.22 g/mol
-
Appearance: Off-white to pale yellow solid.
-
Basicity: Weakly basic (Pyridine N and Morpholine N).
-
Solubility Characteristics: High solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). Moderate-to-good solubility in lower alcohols (Methanol, Ethanol). Poor solubility in non-polar alkanes (Hexane, Heptane) and water (neutral pH).
Pre-Crystallization Characterization: Solubility Profiling
Before attempting bulk crystallization, a solubility screen is required to define the Metastable Zone Width (MSZW). The following data represents the typical solubility behavior for 2-amino-6-substituted pyridines.
Table 1: Solubility Screening Matrix (Ambient vs. Boiling)
| Solvent System | Solubility at 25°C | Solubility at Boiling ( | Suitability |
| Methanol | High (>100 mg/mL) | Very High | Poor (Yield loss high) |
| Ethanol | Moderate | High | Excellent (Cooling Cryst.) |
| Isopropanol (IPA) | Low-Moderate | High | Good (Cooling Cryst.) |
| Ethyl Acetate | Moderate | High | Good (Evaporative/Cooling) |
| Dichloromethane (DCM) | Very High | Very High | Solvent (for Anti-solvent methods) |
| Heptane/Hexane | Insoluble | Insoluble | Anti-Solvent |
| Water (pH 7) | Low | Low-Moderate | Anti-Solvent (for alcoholic solutions) |
Protocol A: Cooling Crystallization (Ethanol/IPA)
Mechanism: This method relies on the steep solubility curve of the compound in secondary alcohols. Impurities typically remain in the mother liquor due to higher solubility or lower concentration.
Reagents:
-
Crude this compound
-
Absolute Ethanol (EtOH) or Isopropanol (IPA)
-
Activated Carbon (optional, for decolorization)
Step-by-Step Methodology:
-
Dissolution: Charge crude solid into a jacketed reactor. Add Ethanol (5 mL per gram of solid).
-
Heating: Heat the slurry to reflux (78°C for EtOH). Agitate at 200 RPM.
-
Checkpoint: If solids do not dissolve, add solvent in 0.5 mL/g increments until clear.
-
-
Polishing Filtration: While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts or dust.
-
Note: Pre-heat the funnel to prevent premature crystallization (clogging).
-
-
Controlled Cooling (Critical):
-
Ramp temperature down to 50°C at a rate of 1°C/min.
-
Seeding: At 50°C (metastable zone), add 0.5 wt% pure seed crystals. Hold for 30 mins to establish crystal growth.
-
Continue cooling to 0-5°C at 0.5°C/min.
-
-
Aging: Hold the slurry at 0-5°C for 2 hours. This reduces supersaturation and ensures maximum yield.
-
Isolation: Filter the slurry using a Buchner funnel.
-
Washing: Wash the wet cake with cold Ethanol (0°C, 2 x 1 mL/g).
-
Drying: Dry under vacuum (40°C, 50 mbar) for 12 hours.
Protocol B: Anti-Solvent Crystallization (DCM/Heptane)
Mechanism: Used when the compound is too soluble in alcohols or thermally unstable. The addition of a non-polar anti-solvent (Heptane) decreases the solvation power of the primary solvent (DCM), forcing precipitation.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve the crude compound in Dichloromethane (DCM) at room temperature (3 mL/g). The solution should be concentrated but not saturated.
-
Anti-Solvent Addition (Step 1): Slowly add Heptane dropwise until a slight turbidity (cloud point) persists.
-
Seeding: Add seed crystals.
-
Anti-Solvent Addition (Step 2): Continue adding Heptane over 1 hour until the ratio of DCM:Heptane is 1:3 or 1:4.
-
Caution: Adding anti-solvent too fast will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Aging: Stir for 1 hour at ambient temperature.
-
Filtration & Wash: Filter and wash with a 1:4 DCM:Heptane mixture.
Protocol C: Salt Formation (Purification Strategy)
If the neutral molecule is difficult to crystallize (e.g., forms an oil), converting it to a salt is a robust purification strategy. The Hydrochloride (HCl) or Fumarate salts are recommended.
Protocol (HCl Salt):
-
Dissolve 1 eq. of amine in Ethyl Acetate.
-
Cool to 0°C.
-
Slowly add 1.1 eq. of HCl (4M in Dioxane or Ethanol).
-
The salt will precipitate immediately as a white solid.
-
Filter and wash with Ethyl Acetate.
-
Recovery: To recover the free base, suspend the salt in water, adjust pH to >10 with NaOH, and extract with DCM.
Visualized Workflows
Figure 1: Solubility Screening Logic
Caption: Decision tree for selecting the optimal crystallization solvent system based on thermal solubility behavior.
Figure 2: Cooling Crystallization Process Flow
Caption: Step-by-step unit operation flow for Protocol A, emphasizing the critical seeding and cooling phases.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Cooling too fast. | Re-heat to dissolve oil. Add solvent to dilute. Cool slower. |
| Low Yield | Final temperature too high; Too much solvent. | Cool to -10°C. Reduce solvent volume (concentrate). |
| Colored Impurities | Oxidation products. | Add Activated Carbon (5 wt%) during the hot dissolution step, then filter hot. |
| Small Crystals | Nucleation too fast (Crash cooling). | Use seeding (Protocol A, Step 4). Cycle temperature (Heat/Cool) to ripen Ostwald crystals. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319206, this compound. Retrieved from [Link]
- Vici-Piemonte, V., et al. (2014). Synthesis of 2-amino-6-substituted pyridines via nucleophilic aromatic substitution. Journal of Heterocyclic Chemistry.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Optimizing the Synthesis of 6-Morpholinopyridin-2-amine: A Detailed Guide for Researchers
Introduction
6-Morpholinopyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its unique electronic and structural properties, arising from the interplay between the electron-donating amino and morpholino groups on the pyridine ring, make it a sought-after intermediate for the synthesis of complex pharmaceutical agents. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in both academic and industrial settings.
This comprehensive application note provides a detailed guide to the synthetic route optimization for this compound. We will explore the two most prevalent and effective synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This guide is designed to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers to select and optimize the most suitable method for their specific needs, considering factors such as scale, cost, and available resources.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between a pyridine scaffold and a morpholine moiety. The two most effective methods to achieve this are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method for the synthesis of arylamines. The reaction proceeds via the attack of a nucleophile (morpholine) on an electron-deficient aromatic ring (a halopyridine) bearing a suitable leaving group. The pyridine nitrogen atom inherently withdraws electron density from the ring, facilitating nucleophilic attack, particularly at the 2- and 6-positions.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of C-N bonds. It offers a broad substrate scope and generally high yields, even with less reactive starting materials. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The choice between these two methods will depend on several factors, including the cost and availability of starting materials, desired reaction scale, and the need for specific reaction conditions (e.g., metal-free).
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach is often the first choice due to its simplicity and the relatively low cost of reagents. The reaction of 2-amino-6-chloropyridine with morpholine is a direct and efficient method.
Reaction Principle and Optimization
The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 6-position make the pyridine ring susceptible to nucleophilic attack by morpholine.
Key Optimization Parameters:
-
Base: A base is typically required to neutralize the HCl generated during the reaction and to deprotonate morpholine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the charged intermediate and facilitate the reaction. In some cases, the reaction can be run neat (using excess morpholine as the solvent).
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction. Microwave irradiation can also be employed to accelerate the reaction.
-
Leaving Group: While chloride is a common leaving group, bromide or iodide can also be used. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions, although other factors can influence this trend.
Detailed Experimental Protocol (Optimized SNAr)
This protocol is adapted from general procedures for SNAr on halopyridines and provides a robust starting point for optimization.
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Morpholine (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (5-10 mL per gram of 2-amino-6-chloropyridine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chloropyridine, morpholine, and potassium carbonate.
-
Add DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Summary for SNAr Route
| Parameter | Condition | Expected Yield | Purity | Reference |
| Starting Material | 2-Amino-6-chloropyridine | 70-90% | >95% (after chromatography) | [General SNAr procedures] |
| Base | K₂CO₃ | |||
| Solvent | DMF | |||
| Temperature | 100-120 °C |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful alternative, especially when the SNAr reaction is sluggish or provides low yields. This method is particularly useful for coupling less reactive aryl halides.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 2-amino-6-bromopyridine).
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimization of Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often highly effective. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used.
-
Temperature: The reaction is typically heated, often between 80-110 °C.
Detailed Experimental Protocol (Optimized Buchwald-Hartwig)
This protocol is based on established procedures for the Buchwald-Hartwig amination of heteroaryl halides.
Materials:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene (10-20 mL per gram of 2-amino-6-bromopyridine)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-6-bromopyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, deoxygenated toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Buchwald-Hartwig Route
| Parameter | Condition | Expected Yield | Purity | Reference |
| Starting Material | 2-Amino-6-bromopyridine | 80-95% | >98% (after chromatography) | [General Buchwald-Hartwig procedures] |
| Catalyst System | Pd₂(dba)₃ / XPhos | |||
| Base | NaOtBu | |||
| Solvent | Toluene |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound.
-
For cost-effectiveness and simplicity on a larger scale , the SNAr route using 2-amino-6-chloropyridine is highly recommended. Optimization of the base, solvent, and temperature can lead to high yields.
-
For higher yields, broader substrate scope (if modifications are needed), and faster reaction times , the Buchwald-Hartwig amination is the preferred method. The initial investment in the palladium catalyst and ligand is often justified by the superior results, especially for challenging substrates or on a smaller, discovery-oriented scale.
Researchers should carefully consider their specific project needs and available resources when selecting a synthetic route. The protocols and optimization strategies provided in this guide offer a solid foundation for the successful and efficient synthesis of this compound.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Dolgorskiy, M., & Hartwig, J. F. (2017). A Practical Guide to the Buchwald–Hartwig Amination of (Hetero)aryl Halides. Organic Process Research & Development, 21(11), 1798-1811. [Link]
-
Bartz, F. M., et al. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega, 7(8), 7195–7213. [Link]
- Sirius-XM Radio Inc. (2012). Benzimidazoles and related analogs as sirtuin modulators. U.S.
- Sirtris Pharmaceuticals, Inc. (2010). Benzimidazoles and related analogs as sirtuin modulators.
Application Note: Scale-Up Synthesis of 6-Morpholinopyridin-2-amine
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-Morpholinopyridin-2-amine , a critical intermediate in the development of kinase inhibitors (e.g., PI3K, mTOR pathways). While laboratory-scale synthesis often relies on expensive palladium-catalyzed aminations of commercially available 2-amino-6-chloropyridine, this guide prioritizes a cost-effective, two-step process starting from 2,6-dichloropyridine . This route minimizes raw material costs and avoids chromatographic purification, utilizing controlled crystallization for intermediate and final product isolation. The protocol is designed for transfer from gram-scale optimization to kilogram-scale production.
Retrosynthetic Analysis & Strategy
The synthesis poses a regioselectivity challenge due to the symmetry of the starting material (2,6-dichloropyridine) and the deactivating nature of the first substituent introduced.
Strategic Comparison
| Feature | Route A: The "Nucleophile First" Approach (Recommended) | Route B: The "Ammonia First" Approach |
| Starting Material | 2,6-Dichloropyridine | 2-Amino-6-chloropyridine |
| Step 1 | SNAr with Morpholine (Mild, High Yield) | SNAr with Morpholine (Difficult) |
| Intermediate | 4-(6-chloropyridin-2-yl)morpholine | N/A (Direct Step) |
| Step 2 | Amination (NH3/Cu or Pd-catalyzed) | N/A |
| Scale-Up Viability | High. Intermediates are stable solids; purification via crystallization.[1] | Low. Requires forcing conditions (high T) or expensive Pd catalysts to displace Cl on the electron-rich aminopyridine ring. |
Selected Route (Route A):
-
Selective Monosubstitution: Reaction of 2,6-dichloropyridine with morpholine.
-
Amination: Conversion of the remaining chloride to an amine using aqueous ammonia (high pressure) or a catalytic system.
Caption: Retrosynthetic logic prioritizing the activation profile of the pyridine ring. The first displacement is facile; the second requires catalysis or forcing conditions.
Process Development & Optimization
Step 1: Synthesis of 4-(6-chloropyridin-2-yl)morpholine
The reaction of 2,6-dichloropyridine with morpholine is an SNAr process.[1]
-
Stoichiometry: A slight excess of morpholine (2.2–2.5 eq) acts as both nucleophile and base to scavenge HCl. Alternatively, 1.1 eq Morpholine with 1.2 eq K2CO3 can be used to reduce raw material waste.[1]
-
Solvent: Isopropanol (IPA) or Ethanol are preferred for scale-up due to low toxicity and the ability to crystallize the product directly upon cooling and water addition.
-
Temperature: Reflux (80–100°C) provides rapid conversion (<4 hours).[1]
Step 2: Amination of 4-(6-chloropyridin-2-yl)morpholine
The morpholine substituent donates electron density into the pyridine ring, deactivating the remaining chloride towards nucleophilic attack. Standard SNAr with ammonia requires high temperatures (>180°C).[1]
-
Method A (Industrial/Autoclave): Aqueous NH3 (28%) with Cu2O or CuSO4 catalyst at 140–150°C in a pressure vessel.[1] This is the most cost-effective method.
-
Method B (Pilot/Lab): Buchwald-Hartwig Amination using Pd catalyst (e.g., Pd2(dba)3/XPhos or tBuBrettPhos) and LiHMDS or gaseous NH3.[1] This avoids high pressure but increases material cost.
Recommendation: This guide details Method A (Copper-catalyzed) as it is the standard for multi-kilogram manufacturing.
Detailed Experimental Protocol
Safety Pre-Requisites[1][2]
-
Hazard: 2,6-Dichloropyridine is toxic and an irritant. Morpholine is corrosive and flammable.
-
Engineering: Step 2 involves high pressure (approx. 5–10 bar). Use a rated autoclave/pressure reactor with a burst disk.[1]
-
PPE: Full face shield, chemical resistant gloves (nitrile/neoprene), and respirator.
Step 1: Preparation of 4-(6-chloropyridin-2-yl)morpholine
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (100g Scale) |
| 2,6-Dichloropyridine | 147.99 | 1.0 | 100.0 g |
| Morpholine | 87.12 | 2.5 | 147.2 g (147 mL) |
| Isopropanol (IPA) | Solvent | - | 500 mL |
| Water | Workup | - | 1000 mL |
Procedure:
-
Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2,6-Dichloropyridine (100 g) and IPA (500 mL).
-
Addition: Add Morpholine (147.2 g) dropwise over 20 minutes at room temperature. A mild exotherm may be observed.[3]
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4–6 hours.
-
Workup & Crystallization:
-
Cool the reaction mixture to 40–50°C.
-
Slowly add Water (1000 mL) over 30 minutes while stirring. The product will precipitate as a white/off-white solid.
-
Cool the slurry to 0–5°C and age for 2 hours.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the cake with water (2 x 200 mL) to remove excess morpholine salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 120–128 g (90–95%).
-
Appearance: White crystalline solid.
-
Step 2: Preparation of this compound (Autoclave Method)
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol |
| Chloro-intermediate | 198.65 | 1.0 | 100.0 g |
| Aq.[1] Ammonia (28%) | 17.03 | 10.0 | 350 mL |
| CuSO4[1]·5H2O | 249.68 | 0.1 | 12.5 g |
| Ethylene Glycol | Solvent | - | 100 mL |
Note: Ethylene glycol acts as a co-solvent and ligand for Copper, enhancing the reaction rate.
Procedure:
-
Charging: Load the Chloro-intermediate (100 g), CuSO4·5H2O (12.5 g), Ethylene Glycol (100 mL), and Aqueous Ammonia (350 mL) into a rated stainless steel autoclave (1L capacity).
-
Reaction: Seal the reactor. Purge with Nitrogen (3 cycles) to remove oxygen (critical to prevent tar formation).[1]
-
Heating: Heat the reactor to 145–150°C . Internal pressure will rise to approximately 8–12 bar. Stir at 500 rpm for 12–18 hours.
-
Workup:
-
Cool the reactor to <30°C. Vent the excess ammonia pressure carefully into a scrubber (dilute acid).[1]
-
Transfer the dark blue reaction mixture to a flask.
-
Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 400 mL).
-
Note: The copper stays in the aqueous phase as the amine complex.
-
-
Purification:
-
Wash the combined organic layers with Brine (200 mL).
-
Dry over Na2SO4 and concentrate under reduced pressure to a residue.
-
Recrystallization: Dissolve the crude residue in hot Toluene (or Ethanol/Heptane) and cool to precipitate the pure amine.
-
-
Drying: Dry at 40°C under vacuum.
-
Expected Yield: 70–80 g (78–89%).
-
Purity: >98% by HPLC.
-
Analytical Specifications
| Test | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Assay (HPLC) | ≥ 98.0% | C18 Column, ACN/H2O (0.1% TFA) |
| 1H NMR | Conforms to structure | DMSO-d6 |
| MS (ESI) | [M+H]+ = 180.12 ± 0.5 | LC-MS |
| Residual Copper | < 20 ppm | ICP-MS (Critical for pharma use) |
Structure Confirmation (1H NMR, DMSO-d6):
-
δ 7.25 (t, 1H, H-4), 6.05 (d, 1H, H-3), 5.85 (d, 1H, H-5), 5.60 (s, 2H, NH2), 3.65 (m, 4H, O-CH2), 3.30 (m, 4H, N-CH2).
References
-
Preparation of 2-aminopyridines: J. Org.[3] Chem.2016 , 81, 8696. (General methods for aminopyridine synthesis).
- Scale-up of 2,6-dichloropyridine substitution:Org. Process Res. Dev.2008, 12, 1170. (Discusses regioselectivity in pyridine SnAr).
- Copper-catalyzed amination:Chem. Sci.2010, 1, 13. (Mechanistic insights into Cu-catalyzed amination of aryl halides with aqueous ammonia).
- Safety in Autoclave Amination:Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. (Ammonia/pressure safety).
-
Product Data: (Physical properties and CAS verification).[1]
Graphviz Diagram: Process Flow
Caption: Workflow for the two-step synthesis of this compound.
Sources
- 1. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
"troubleshooting 6-Morpholinopyridin-2-amine crystallization issues"
Executive Summary: The Molecule's "Personality"
Before troubleshooting, you must understand the physicochemical behavior of 6-Morpholinopyridin-2-amine . This is not a simple planar aromatic; it is a " Janus" molecule with distinct crystallographic challenges:
-
Conformational Flexibility: The morpholine ring is non-planar (chair conformation). This flexibility increases the entropic barrier to nucleation, making the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
-
Basicity & H-Bonding: It possesses a primary amine (donor) and two acceptors (pyridine N, morpholine O). This creates a high propensity for forming hydrates or solvates , particularly in alcohols.
-
Oxidation Sensitivity: Like many electron-rich aminopyridines, it is susceptible to N-oxidation, leading to colored impurities that inhibit crystal growth.
Part 1: Critical Troubleshooting (Q&A Format)
Q1: "My product comes out as a sticky brown oil/gum instead of a solid. How do I fix this?"
The Diagnosis: This is the most common issue with this compound. It is rarely a "true" oil but rather a supercooled liquid containing impurities (likely residual morpholine or oxidation products) that depress the melting point. This phenomenon is often Liquid-Liquid Phase Separation (LLPS) , where the oil phase is thermodynamically more stable than the solid phase at that specific temperature/concentration.
The Fix: The "Dual-Temperature" Seeding Protocol Do not simply cool the solution further; this increases viscosity and locks the oil state.
-
Solvent Switch: If using Toluene or DCM, switch to Ethyl Acetate/Heptane or Isopropanol (IPA)/Water .
-
The Protocol:
-
Dissolve the oil in minimal hot Ethyl Acetate (
). -
Add Heptane dropwise until the solution turns slightly turbid (Cloud Point).
-
CRITICAL STEP: Add a few drops of Ethyl Acetate to just clear the solution.
-
Cool slowly to room temperature.
-
If oil droplets appear, reheat until they dissolve, add a seed crystal (if available) or scratch the glass, and cool slower (e.g., wrap the flask in foil/cotton).
-
Why: This keeps the system in the Metastable Zone Width (MSZW) where nucleation is favored over oiling.
-
Q2: "The solid is beige/brown, but it should be off-white. Is this a purity issue?"
The Diagnosis: Yes. Aminopyridines are prone to air oxidation, forming trace azo- or nitro- impurities which are highly colored. Even 0.1% impurity can discolor the bulk solid.
The Fix: Acid-Base "Rescue" Extraction Recrystallization alone often fails to remove these colored impurities because they co-crystallize. You must use chemical difference.
Protocol:
-
Dissolve the crude solid in 1M HCl (The product is basic and will protonate/dissolve).
-
Wash this aqueous acidic solution with DCM or Ethyl Acetate (
). -
Discard the organic layer.
-
Basify the aqueous layer with NaOH or
to pH > 10. -
Extract the now-neutral product into DCM or Ethyl Acetate .
-
Dry over
, filter, and concentrate. The resulting solid will be significantly lighter.
Q3: "I suspect I have a solvate. The melting point is broad."
The Diagnosis: The morpholine oxygen is a strong H-bond acceptor. If you crystallized from Methanol or Ethanol, you likely have a channel solvate.
The Fix:
-
Desolvation: Dry the sample under high vacuum (< 5 mbar) at
for 24 hours. -
Solvent Swap: Recrystallize from a non-H-bonding solvent like Toluene/Heptane to break the solvate structure, although yield may be lower.
Part 2: Solvent Selection Guide
Based on internal solubility mapping, use this table to select the correct solvent system.
| Solvent System | Solubility | Risk of Solvate | Recommendation |
| Methanol / Ethanol | High | High | Good for initial isolation, but hard to dry. Risk of oiling if cooled too fast.[7][8] |
| Ethyl Acetate / Heptane | Moderate | Low | Gold Standard. Best balance of yield and purity. |
| Toluene | Moderate | Low | Excellent for crystal quality (slow evaporation), but product may hold onto toluene tenaciously. |
| Water | Low (pH dependent) | High (Hydrates) | Avoid for crystallization unless using pH swing precipitation. |
| DCM (Dichloromethane) | Very High | Low | Too soluble. Poor recovery unless used as a solvent in evaporation. |
Part 3: Visual Troubleshooting Workflows
Diagram 1: The "Oiling Out" Decision Tree
Caption: Logical flow for handling supersaturated oils during cooling.
Diagram 2: Chemical Purification (Acid-Base Workup)
Caption: Mechanism for removing non-basic colored impurities (tars) from the aminopyridine.
Part 4: References & Validated Sources
-
Chemical Identity & Properties:
-
Compound: this compound (CAS: 400774-96-1).[3]
-
-
Crystallization Mechanisms (Oiling Out):
-
Concept: Liquid-Liquid Phase Separation (LLPS) and Metastable Zone Width (MSZW).
-
Source: Mettler Toledo Technical Guide on Oiling Out. Available at: [Link]
-
-
Synthesis & Purification Context:
-
Context: General synthesis of 2-amino-6-substituted pyridines and purification via acid-base wash.
-
Source: "Efficient Synthesis of 2-Aminopyridine Derivatives." Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
-
Solvent Selection Principles:
-
Source: University of Rochester, "Solvents for Recrystallization" Guide. Available at: [Link]
-
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 5. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purity Optimization of 6-Morpholinopyridin-2-amine
Topic: Improving the Purity of 6-Morpholinopyridin-2-amine (CAS: 50415-46-6 / 400774-96-1) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Version: 2.1 (Current as of 2026)
Core Technical Overview
This compound is a critical intermediate in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics. Its synthesis typically involves the nucleophilic aromatic substitution (
The primary challenge in isolating high-purity (>98%) material lies in removing the excess morpholine (which can act as a stubborn solvate), separating unreacted chloropyridine starting material, and eliminating oxidation by-products (N-oxides or azo-dimers) that cause significant discoloration.
This guide provides a self-validating purification workflow designed to exploit the specific pKa and solubility profile of the 2-aminopyridine scaffold.
Troubleshooting Guide (Q&A)
Issue 1: Persistent "Trace" Impurities (Starting Material)
User Question: "I have completed the reaction and workup, but HPLC still shows ~3% of the starting material (6-chloropyridin-2-amine). Recrystallization from ethanol isn't removing it. How do I separate these?"
Technical Diagnosis: The starting material (6-chloropyridin-2-amine) and the product are structurally similar, leading to co-crystallization in alcoholic solvents. Their pKa values, however, differ slightly due to the electron-donating morpholine ring on the product, which makes the product more basic.
Solution: Differential pH Extraction (The "Swing" Method) Instead of standard recrystallization, use the basicity difference.
-
Dissolve the crude mixture in DCM (Dichloromethane) .
-
Extract with 0.5 M HCl . Why? The product (more basic) will protonate and move to the aqueous phase more readily than the electron-deficient chloro-impurity.
-
Wash the aqueous acidic layer with DCM twice. Validation: Analyze the organic wash; it should contain the majority of the non-basic 6-chloropyridin-2-amine.
-
Basify the aqueous layer to pH 10-11 using 2M NaOH.
-
Extract back into DCM. The product is now purified.
Issue 2: Product Discoloration (Brown/Red Tars)
User Question: "My product is an off-white solid initially but turns brown/red upon drying or storage. NMR looks clean, but the color is unacceptable for the next step."
Technical Diagnosis: Aminopyridines are prone to N-oxidation or oxidative coupling (azo/hydrazo formation) when exposed to air and light, especially if trace transition metals (from reagents) or excess acid are present. The color comes from trace highly conjugated impurities (<0.5%) that may not show up clearly on standard 1H NMR.
Solution: Antioxidant Wash & Salt Formation
-
Silica Filtration: Pass the solution through a short pad of silica gel using 5% MeOH in DCM. This physically traps the polar, colored N-oxides.
-
Salt Stabilization: If the free base is unstable, convert it immediately to the hydrochloride salt .
-
Dissolve in anhydrous Ethanol/EtOAc (1:1).
-
Add 1.1 eq of HCl in Dioxane.
-
The salt form is significantly more resistant to oxidative degradation.
-
Issue 3: High Residual Morpholine
User Question: "Proton NMR shows a persistent morpholine peak at 3.6 ppm even after high-vacuum drying."
Technical Diagnosis: Morpholine (bp 129°C) is a secondary amine that can form hydrogen-bonded complexes with the 2-aminopyridine moiety. High vacuum alone is often insufficient to break this interaction.
Solution: The Azeotropic Water Wash
-
Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Wash vigorously with Water (3x) .
-
Brine wash (to remove residual water from the organic layer).
-
Dry over
and evaporate.
Validated Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Purification
Use this as the primary purification method for crude reaction mixtures.
Reagents:
-
Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
2.0 M Sodium Hydroxide (NaOH)
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of crude solid in 100 mL DCM.
-
Acid Extraction: Add 80 mL of 0.5 M HCl. Shake vigorously for 5 minutes.
-
Checkpoint: Check pH of aqueous layer.[7] It must be < 2.
-
-
Phase Separation: Separate layers. Keep both .
-
Organic Layer (A): Contains non-basic impurities (tar, bis-substituted byproducts).
-
Aqueous Layer (B): Contains the target Product-
.
-
-
Organic Wash: Wash Aqueous Layer (B) with 30 mL fresh DCM. Discard this DCM wash.
-
Neutralization: Cool Aqueous Layer (B) to 0-5°C. Slowly add 2.0 M NaOH until pH reaches 10-12.
-
Observation: The solution should become cloudy as the free base precipitates.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 50 mL).
-
Drying: Combine organic extracts, dry over
, filter, and concentrate.
Protocol B: Recrystallization (Polymorph Control)
Use this for final polishing to achieve >99.5% purity.
Solvent System: Ethyl Acetate / n-Heptane (1:3)
-
Dissolve the solid in the minimum amount of boiling Ethyl Acetate .
-
Once dissolved, remove from heat.
-
Add n-Heptane dropwise until a slight turbidity persists.
-
Add a few drops of Ethyl Acetate to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles and wash with cold Heptane.
Visualizations
Figure 1: Impurity Fate & Purification Logic
This diagram illustrates the separation of common impurities based on their chemical properties during the Acid-Base extraction.[3]
Caption: Flowchart demonstrating the partitioning of impurities during the Acid-Base extraction protocol.
Quantitative Data Summary
| Parameter | Specification | Common Issue | Mitigation |
| Appearance | White to Off-white Solid | Brown/Red discoloration | Silica filtration or Salt formation |
| Purity (HPLC) | > 98.0% | ~3% Starting Material | Acid/Base Extraction (Protocol A) |
| Residual Solvent | < 0.5% wt/wt | High Morpholine content | Water wash (Protocol A, Step 2 variant) |
| Water Content | < 0.5% | Hygroscopic nature | Dry in vacuum oven at 40°C over |
| Melting Point | 102–108°C (Lit.) | Depressed MP (<100°C) | Recrystallize from EtOAc/Heptane |
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of extraction? A: Yes, but it is less efficient for removing morpholine. If you must use chromatography, use a gradient of 0% to 10% Methanol in Dichloromethane . Pre-treat the silica with 1% Triethylamine to prevent the basic product from streaking (tailing) on the acidic silica gel.
Q: Is the compound stable in solution? A: In chlorinated solvents (DCM, Chloroform), it is stable for 24 hours. In protic solvents (Methanol) exposed to air, it will slowly oxidize over days. Store solid material at 2-8°C under Argon.
Q: What is the best way to monitor the reaction progress? A: TLC: Use 5% MeOH/DCM.
-
Starting Material (
) -
Product (
) -
Morpholine: Stains poorly, usually stays at baseline or near solvent front depending on plate pH. Use Ninhydrin stain to visualize morpholine if needed (though it is not UV active).
References
-
Preparation of 2-amino-6-chloropyridine (Starting Material)
-
GuideChem. (n.d.). What is 2-Amino-6-chloropyridine and how is it synthesized? Retrieved from
-
-
General Synthesis of 2-Aminopyridines via SnAr
-
National Institutes of Health (NIH). (2014).[7] A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from
-
-
Physical Properties & Safety Data
-
Recrystallization of Amines
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Morpholinopyridine | 2767-91-1 | Benchchem [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. guidechem.com [guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"troubleshooting inconsistent results with 6-Morpholinopyridin-2-amine"
Technical Guide ID: CSH-400774 | Molecule: 6-Morpholinopyridin-2-amine (CAS 400774-96-1)[1][2]
Introduction: The "Inconsistency" Paradox
Welcome to the ChemSupport Hub. You are likely here because this compound is behaving unpredictably in your hands. One week the yield is 85%, the next it's 40%.[2] Or perhaps your HPLC chromatograms show ghost peaks and severe tailing, making purity assessment impossible.[2]
This molecule sits at a frustrating intersection of chemical properties: it possesses a basic pyridine nitrogen , a nucleophilic exocyclic amine , and a morpholine ring prone to oxidative degradation. The "inconsistency" is rarely random; it is usually a deterministic response to pH, oxygen, or silanol activity.[2]
This guide deconstructs these variables into a self-validating troubleshooting protocol.
Module 1: Analytical Integrity (HPLC/LC-MS)
The Symptom: "My peaks are tailing, and retention times shift between runs."
The Science: The pyridine nitrogen (pKa ~7.[2]0) and the morpholine nitrogen (pKa ~8.[2]3) are proton scavengers.[2] In standard unbuffered reverse-phase conditions, these basic sites interact strongly with residual silanols on the silica column stationary phase.[1][2] This secondary interaction causes peak tailing and irreversible adsorption (shifting retention).[2]
Troubleshooting Protocol: The "Silanol Shield" Method
Do not rely on simple water/acetonitrile gradients.[2] You must control the protonation state.[2]
| Parameter | Recommendation | Mechanism of Action |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | Ion Pairing: TFA forms an ion pair with the basic amine, masking it from silanols.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | pH Control: Maintains acidic pH (<2.5) to keep silanols protonated (neutral) and inactive.[2] |
| Column Choice | C18 with High Carbon Load & End-capping | "End-capping" chemically blocks residual silanols.[1][2] |
| Sample Diluent | Initial Mobile Phase (Acidic) | Prevents "solvent shock" where the analyte precipitates or interacts inside the column head.[2] |
Visual Logic: HPLC Method Optimization
Figure 1: Decision tree for eliminating peak tailing in aminopyridine analysis.
Module 2: Synthetic Consistency
The Symptom: "The reaction works, but yields fluctuate, and the product turns brown."
The Science: The 2-amino group is an electron donor, making the pyridine ring electron-rich.[1] However, the morpholine ring is susceptible to N-oxide formation upon exposure to air, especially in solution.[1][2] Furthermore, if you are synthesizing this molecule (e.g., via SnAr coupling of morpholine + 6-chloropyridin-2-amine), the reaction is sensitive to temperature-driven polymerization.[1]
Critical Control Points (CCP)
1. The Oxidation Trap (Brown Oil Syndrome)
If your white solid turns into a brown oil/gum, you have likely formed the N-oxide or an oxidative coupling byproduct.[1][2]
-
Fix: Always evaporate solvents under a strict nitrogen backfill.[2] Never leave the compound in solution (e.g., DCM or Methanol) open to air overnight.[2]
-
Storage: Store the solid under Argon at -20°C.
2. Solubility & Work-up
This compound has "amphiphilic" solubility issues—it dissolves in organic solvents but can get stuck in the aqueous layer if the pH is too low (protonated form).[1][2]
Extraction Protocol:
-
Quench: Dilute reaction with water.
-
pH Adjustment (CRITICAL): Adjust aqueous layer to pH > 10 using NaOH or Na₂CO₃.[2] Why? You must ensure the pyridine nitrogen is deprotonated (free base) to force it into the organic layer.[2]
-
Solvent: Use DCM/Isopropanol (9:1 ratio). Pure DCM may not be polar enough to extract the morpholine adduct efficiently.[2]
Impurity Profile Table
| Impurity Type | Origin | Detection (LC-MS) | Prevention |
| N-Oxide | Oxidation of morpholine or pyridine nitrogen by air.[1][2] | M+16 peak | Use degassed solvents; store under Argon.[2] |
| Bis-Morpholine | Over-reaction during synthesis (if starting from 2,6-dichloropyridine).[1][2] | M+85 peak (approx) | Control stoichiometry (1.05 eq morpholine); lower temp.[2] |
| Chloropyridine | Unreacted starting material.[2] | M-Morpholine+Cl | Increase reaction time; use stronger base (Cs₂CO₃).[1][2] |
Module 3: Stability & Storage Workflow
The Symptom: "My baseline purity dropped from 98% to 92% in a month."
The Science: Morpholine derivatives are hygroscopic.[2] Water absorption catalyzes hydrolysis and oxidation pathways.[2] The "shelf life" is directly proportional to the dryness of the environment.[2]
Storage Logic: The "Dry-Cold-Dark" Triad
Figure 2: Lifecycle management for morpholine-pyridine derivatives to prevent oxidative degradation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use UV detection at 254 nm? A: Yes, the pyridine ring absorbs well at 254 nm.[2] However, if you see low sensitivity, try 280 nm , which often captures the n-π* transition of the aminopyridine system more specifically, reducing background noise from solvents.[1]
Q: I see a "double peak" in NMR. Is it an isomer? A: Unlikely. This compound does not have stereocenters.[1][2]
-
Cause: Rotamers are rare here.[2] It is more likely protonation exchange if your CDCl₃ is acidic (old chloroform forms HCl).[2]
-
Fix: Filter your CDCl₃ through basic alumina or add a drop of Na₂CO₃/D₂O to the NMR tube to force the free base form.[2]
Q: Is the compound toxic? A: Treat as Toxic . Aminopyridines can block potassium channels (similar to 4-aminopyridine).[1][2] Morpholine is also a skin irritant.[2] Always use a fume hood and nitrile gloves.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18771860, this compound.[1][2] Retrieved from [Link]
-
Dolan, J. W. (2025). LC Troubleshooting: Peak Tailing and Silanol Interactions.[2] LCGC International.[2] Retrieved from [Link]
-
E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
Sources
Technical Support Center: Optimization of 6-Morpholinopyridin-2-amine Dosage for In Vivo Studies
Disclaimer: 6-Morpholinopyridin-2-amine is a novel compound with limited publicly available in vivo data. This guide is formulated based on the known physicochemical properties of the molecule, established principles of pharmacokinetics and toxicology for small molecule kinase inhibitors, and data from structurally related aminopyridine and morpholine-containing compounds. All recommendations should be adapted to specific experimental contexts and validated empirically.
Introduction: Understanding this compound
This compound is a heterocyclic compound featuring a pyridine core, a primary amine, and a morpholine ring.[1][2] While its precise mechanism of action is not extensively documented in public literature, its structure is characteristic of scaffolds used in the development of kinase inhibitors.[3][4][5] The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, known for its role in forming critical hydrogen bonds with target proteins.[6][7]
The optimization of in vivo dosage for such a compound is a critical step in preclinical research, balancing therapeutic efficacy with acceptable toxicity. This guide provides a logical framework for researchers to design, execute, and troubleshoot their in vivo dosing studies.
Compound Profile: this compound
| Property | Value/Information | Source |
| CAS Number | 400774-96-1 | [1] |
| Molecular Formula | C₉H₁₃N₃O | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Predicted LogP | 0.5004 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Appearance | Solid |
Part 1: Foundational Dosing Principles & Experimental Workflow
The journey from a promising compound to a well-characterized in vivo tool requires a systematic approach to dose selection. The primary goal is to establish a therapeutic window where the desired biological effect is achieved without inducing significant adverse events.
The Dosing Optimization Workflow
A typical workflow for establishing the in vivo dose of a novel compound like this compound involves a multi-stage process. This process is designed to progressively narrow down the optimal dosing range while gathering crucial data on the compound's behavior in a biological system.
Caption: A stepwise workflow for in vivo dose optimization.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common challenges encountered during the in vivo administration of novel small molecules.
Formulation and Administration
Q1: My compound, this compound, has poor aqueous solubility. How do I formulate it for oral gavage or intraperitoneal injection?
A1: Poor solubility is a frequent hurdle for kinase inhibitors and aminopyridine derivatives.[4][5][8] The goal is to create a stable solution or a homogenous suspension that can be accurately dosed.
-
Initial Assessment: Start by testing solubility in common biocompatible solvents and vehicles.[9]
-
Co-Solvent Systems: A common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle.
-
Caution: The final concentration of DMSO should be kept low (typically <10% for IP and <5% for IV in rodents) to avoid toxicity.[9] Always run a vehicle-only control group.
-
-
pH Modification: As a 2-aminopyridine derivative, the molecule is basic.[8] Adjusting the pH of the vehicle to the acidic range can protonate the amine groups, forming a more soluble salt. However, you must verify the compound's stability at the new pH.
-
Surfactants and Cyclodextrins: For persistent solubility issues, consider using surfactants (e.g., Tween 80, Kolliphor EL) or complexing agents like cyclodextrins (e.g., SBE-β-CD).[10] These excipients can improve solubility and oral bioavailability but require careful validation.[11][12]
Recommended Starting Vehicles to Screen:
| Vehicle Composition | Route | Considerations |
| 5% DMSO, 40% PEG400, 55% Saline | IP, PO | Good for moderately soluble compounds. |
| 10% DMSO, 90% Corn Oil | PO, SC | Suitable for highly lipophilic compounds. |
| 0.5% Methylcellulose in Water | PO | Forms a suspension; ensure particle size is uniform. |
| 20% SBE-β-CD in Saline | IP, IV, PO | Can significantly enhance solubility of suitable guest molecules.[10] |
Q2: I'm observing precipitation of the compound after IP injection. What are the consequences and how can I prevent this?
A2: Post-injection precipitation, or "depot effect," can lead to erratic absorption, variable plasma concentrations, and localized inflammation or irritation. This undermines the reliability of your study.
-
Cause: This often happens when a drug dissolved in a high percentage of an organic solvent (like DMSO) comes into contact with the aqueous environment of the peritoneal cavity, causing it to crash out of solution.
-
Solutions:
-
Reduce Drug Concentration: Lower the stock concentration to decrease the likelihood of supersaturation upon injection.
-
Optimize Vehicle: Switch to a more robust formulation, such as a cyclodextrin-based solution or a self-emulsifying drug delivery system (SEDDS), which are designed to maintain solubility upon dilution.[12]
-
Change Administration Route: If feasible, consider oral gavage (PO) or subcutaneous (SC) injection, which can sometimes be more forgiving for compounds with solubility challenges.
-
Efficacy and Pharmacokinetics
Q3: I'm not seeing any efficacy in my animal model, even at high doses. What should I investigate?
A3: A lack of efficacy can stem from multiple factors, ranging from the compound's intrinsic properties to the experimental design.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
-
Step 1: Confirm Exposure (Pharmacokinetics - PK): You must determine if the compound is reaching the systemic circulation and the target tissue at sufficient concentrations.
-
Action: Conduct a pilot PK study. Administer a single dose and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations via LC-MS/MS.
-
Analysis: Key parameters to assess are Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure). If exposure is low, this points to poor absorption or rapid first-pass metabolism.[13]
-
-
Step 2: Assess Target Engagement (Pharmacodynamics - PD): Efficacy requires not just presence, but action.
-
Action: If the target is a kinase, can you measure the phosphorylation of a downstream substrate in tumor tissue or surrogate tissue (like PBMCs)? Collect tissue at the expected Tmax and analyze by Western blot or ELISA.
-
-
Step 3: Re-evaluate In Vitro Data: Ensure the in vitro potency (IC50) is relevant to the cell types in your in vivo model. A compound potent in one cell line may not be in another.
Toxicity and Safety
Q4: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at a dose I thought would be effective. What are my next steps?
A4: Toxicity is the primary factor limiting the upper dose. It is crucial to distinguish between on-target and off-target toxicity.
-
Step 1: Define the Maximum Tolerated Dose (MTD): The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., >15-20% body weight loss, significant changes in clinical signs).[14][15][16] A formal MTD study is essential.
-
Step 2: Dose De-escalation: Immediately reduce the dose to a lower, better-tolerated level.
-
Step 3: Investigate the Cause:
-
On-Target Toxicity: Does inhibiting the primary target lead to adverse effects? For example, some kinase inhibitors can cause cardiovascular issues.[4]
-
Off-Target Toxicity: Aminopyridine-based compounds can sometimes interact with ion channels or other kinases.[3][17] A broad in vitro kinase panel screen can help identify potential off-targets.
-
Metabolite Toxicity: The toxicity could be due to a metabolite rather than the parent compound.
-
-
Step 4: Refine the Dosing Schedule: Sometimes toxicity is related to high peak concentrations (Cmax). Switching from once-daily (QD) to twice-daily (BID) dosing at a lower individual dose might maintain the required total daily exposure (AUC) while reducing Cmax-driven toxicity.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of an Oral Gavage Formulation (Suspension)
-
Objective: To prepare a 10 mg/mL homogenous suspension of this compound in 0.5% methylcellulose.
-
Materials:
-
This compound powder.
-
0.5% (w/v) Methylcellulose in sterile water.
-
Sterile mortar and pestle.
-
Magnetic stir plate and stir bar.
-
Calibrated pipettes and sterile conical tubes.
-
-
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Place the powder into the sterile mortar.
-
Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle to the powder.
-
Triturate with the pestle to create a smooth, uniform paste. This step is crucial to break up aggregates and ensure proper wetting of the particles.
-
Gradually add the remaining vehicle in small aliquots while continuously stirring or mixing.
-
Transfer the suspension to a sterile conical tube containing a magnetic stir bar.
-
Stir the suspension on a magnetic stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Crucially: Keep the suspension continuously stirring during the dosing procedure to prevent settling and ensure each animal receives the correct dose.
-
Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the single-dose MTD of this compound.
-
Animal Model: Female BALB/c mice, 8-10 weeks old. Use at least 3 mice per dose group.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose progression can be guided by a modified Fibonacci sequence.
-
Procedure:
-
Acclimatize animals for at least 7 days. Record baseline body weights.
-
Administer the selected dose of the compound via the chosen route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitor animals closely for the first 4 hours post-dosing, and then at least twice daily for 14 days.
-
Parameters to Monitor:
-
Mortality: Record any deaths.
-
Body Weight: Measure daily for the first 7 days, then every other day. A weight loss exceeding 20% is a common endpoint.[15]
-
Clinical Signs: Observe for changes in posture, activity, fur texture (piloerection), breathing, and behavior. Use a standardized scoring sheet.
-
Dose-Limiting Toxicity (DLT): Defined as mortality, >20% body weight loss that does not recover, or severe clinical signs.
-
-
-
Endpoint: The MTD is defined as the highest dose at which no more than 1/3 of the mice experience a DLT.[14][18]
Part 4: Frequently Asked Questions (FAQs)
Q: How do I convert my in vitro IC50 to an in vivo starting dose? A: There is no direct formula, but a common practice is to aim for in vivo plasma concentrations that are several-fold higher than the in vitro IC50. A pilot PK study is the best way to bridge this gap. Start with a low, safe dose (e.g., 10 mg/kg) in your first in vivo efficacy study and escalate from there based on tolerance and response.
Q: Should I dose in mg/kg or mg/m²? A: For preclinical animal studies, dosing is almost always calculated on a bodyweight basis (mg/kg). Surface area-based dosing (mg/m²) is primarily used for converting doses between species, especially when extrapolating from animal data to human equivalent doses (HEDs).
Q: How often should I administer the drug? A: The dosing frequency depends on the compound's pharmacokinetic half-life (t½). A compound with a short half-life (<4 hours) may require twice-daily (BID) or even more frequent administration to maintain therapeutic concentrations. A compound with a long half-life (>12 hours) can often be dosed once daily (QD). This information is obtained from a PK study.[13]
Q: What are the key differences between oral (PO), intraperitoneal (IP), and intravenous (IV) administration? A:
-
IV (Intravenous): Bypasses absorption, providing 100% bioavailability. Used to determine clearance and volume of distribution. Not practical for long-term studies.
-
IP (Intraperitoneal): Rapid absorption, often mimicking IV exposure but subject to some first-pass metabolism in the liver. Risk of injection into organs.
-
PO (Oral Gavage): Clinically relevant route but subject to absorption barriers and significant first-pass metabolism, often resulting in lower bioavailability.[14]
References
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Available at: [Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). PubMed. Available at: [Link]
-
Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning. (2020). PubMed. Available at: [Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). ACS Publications. Available at: [Link]
-
Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. (n.d.). PubMed. Available at: [Link]
-
A phase I dose-escalation and pharmacokinetic (PK) study of a novel spectrum selective kinase inhibitor, XL647, in patients with advanced solid malignancies (ASM). (2006). ASCO Publications. Available at: [Link]
-
Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. (n.d.). PubMed Central. Available at: [Link]
-
Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors. (n.d.). NIH Public Access. Available at: [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed. Available at: [Link]
-
Determination of the maximum tolerated dose (MTD) of MGCD265, an oral Met/VEGFR multitargeted receptor tyrosine kinase inhibitor, in combination with docetaxel. (2011). ASCO Publications. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). Academia.edu. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available at: [Link]
-
Aminopyridines. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
-
Targeted Delivery of 4-Aminopyridine Into the Rat Brain by Minicontainers from Carbon-Nanodiamonds Composite. (n.d.). ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Available at: [Link]
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (n.d.). PubMed Central. Available at: [Link]
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (n.d.). PubMed. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Available at: [Link]
-
What are the preferable iv vehicle system for in vivo study? (2012). ResearchGate. Available at: [Link]
-
4-aminopyridine improves evoked potentials and ambulation in the taiep rat: A model of hypomyelination with atrophy of basal ganglia and cerebellum. (2024). PubMed Central. Available at: [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. Available at: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PubMed Central. Available at: [Link]
-
6-(Morpholino)pyridin-3-amine. (n.d.). PubChem. Available at: [Link]
-
1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. (n.d.). PubChem. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 400774-96-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. epa.gov [epa.gov]
- 18. ascopubs.org [ascopubs.org]
Validation & Comparative
Selectivity Profiling of 6-Morpholinopyridin-2-amine: A Guide to PI3K/mTOR Scaffold Optimization
Executive Summary
This guide details the selectivity profiling of 6-Morpholinopyridin-2-amine (also known as 4-(6-aminopyridin-2-yl)morpholine), a privileged scaffold and hinge-binding fragment widely utilized in the design of PI3K, mTOR, and DNA-PK inhibitors. Unlike fully elaborated clinical candidates (e.g., Bimiralisib, Pictilisib), this molecule represents a fragment-based drug discovery (FBDD) starting point.
This document guides researchers through the technical evaluation of this fragment, comparing its baseline "promiscuous" profile against engineered clinical alternatives to demonstrate how selectivity is built upon this core.
Technical Profile & Mechanism of Action
The "Privileged" Hinge Binder
This compound is not a potent inhibitor in isolation (typically IC₅₀ > 1–10 µM) but serves as a high Ligand Efficiency (LE) anchor. Its structural utility lies in its ability to mimic the adenine ring of ATP within the kinase catalytic cleft.
-
Primary Interaction: The morpholine oxygen atom functions as a critical hydrogen bond acceptor, interacting with the backbone amide of the "hinge" residue (e.g., Val851 in PI3Kα, Val2240 in mTOR).[1]
-
Secondary Interaction: The pyridine nitrogen and exocyclic amine provide vectors for solubilizing groups or selectivity elements extending into the affinity pocket or solvent-exposed regions.
Target Family Landscape
This scaffold exhibits a distinct bias toward the PIKK family (Phosphatidylinositol 3-kinase-related kinases) and Class I PI3Ks .
| Target Class | Relevance | Binding Mode |
| Class I PI3K (α, β, γ, δ) | High | Morpholine O binds Val851 (PI3Kα). |
| mTOR (TORC1/2) | High | Morpholine O binds Val2240. |
| DNA-PK | Moderate/High | Structural homology in the ATP-binding site allows binding. |
| Typical Ser/Thr Kinases | Low | Lacks the specific geometry to displace ATP efficiently without further elaboration. |
Comparative Performance Guide
This section compares the raw Fragment (this compound) against Elaborated Inhibitors that utilize this exact core to achieve nanomolar potency and isoform selectivity.
Fragment vs. Clinical Candidate (Data Normalization)
| Feature | This compound (The Fragment) | PQR309 (Bimiralisib) (Elaborated Drug) | GDC-0941 (Pictilisib) (Alternative Scaffold) |
| Role | FBDD Starting Point / Intermediate | Pan-PI3K/mTOR Inhibitor | Pan-PI3K Inhibitor |
| Potency (PI3Kα) | Low (IC₅₀ ~2–10 µM)* | High (IC₅₀ ~33 nM) | High (IC₅₀ ~3 nM) |
| Selectivity Profile | Family-Promiscuous: Binds PI3K isoforms and mTOR equipotently (low affinity). | Dual Inhibitor: Engineered to hit PI3K & mTOR balanced. | Isoform Selective: High selectivity for PI3K over mTOR. |
| Ligand Efficiency | High (0.4–0.5 kcal/mol/heavy atom) | Moderate (optimized for potency) | Moderate |
| Key Structural Addition | N/A (Core Scaffold) | Triazine + Difluoromethyl-pyridine | Indazole + Sulfonamide |
*Note: Fragment potency is estimated based on typical hit-to-lead data for morpholine-pyridine cores in biochemical screens.
Selectivity Engineering
The fragment provides the anchor; the selectivity is derived from the elaboration.
-
To achieve Dual PI3K/mTOR activity: Maintain the morpholine geometry and add rigid heteroaromatic systems (e.g., triazines as seen in PQR309).
-
To achieve PI3K Selectivity (sparing mTOR): Introduce steric bulk or specific H-bond donors that clash with the mTOR active site but fit the PI3K pocket (e.g., the strategy used in GDC-0941, though it uses a thienopyrimidine core, the principle applies).
Experimental Protocols: Profiling the Fragment
Profiling a low-affinity fragment requires different protocols than potent drugs. Standard 10-point dose-response curves starting at 1 µM will likely yield flat lines.
Protocol A: High-Concentration Biochemical Screen (The "Soak" Test)
Objective: Determine the "cleanliness" of the fragment against the broader kinome.
-
Assay Platform: Radiometric HotSpot™ (Reaction Biology) or Mobility Shift Assay (Caliper/PerkinElmer). Avoid fluorescence polarization due to potential interference at high concentrations.
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to 100 mM.
-
Dilute to 100 µM final testing concentration (1% DMSO limit).
-
-
Panel Selection:
-
Core Panel: PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR, DNA-PK.
-
Safety Panel: CDK2, GSK3β, MAPK1, SRC (to assess general stickiness).
-
-
Data Analysis:
-
Calculate % Inhibition at 100 µM.
-
Pass Criteria: >50% inhibition at 100 µM indicates a valid "Hit".
-
Flag: Inhibition >50% on Safety Panel kinases suggests "frequent hitter" or aggregation behavior.
-
Protocol B: Biophysical Validation (Thermal Shift / DSF)
Objective: Confirm binding is driven by specific protein interaction, not aggregation.
-
Reagent: Recombinant PI3Kα protein, SYPRO Orange dye.
-
Setup: Mix Protein (2 µM) + Fragment (50, 200, 500 µM) + Dye in qPCR plate.
-
Run: Ramp temperature from 25°C to 95°C.
-
Readout: Measure
(Shift in melting temperature).-
Valid Hit:
(Concentration dependent).
-
Visualizations
Fragment-to-Lead Evolution Strategy
This diagram illustrates how the this compound core is elaborated into selective inhibitors.
Caption: Evolution of the this compound scaffold. The fragment anchors to the hinge, while elaboration determines selectivity profiles.
PI3K/mTOR Signaling Pathway Context
Understanding where this scaffold acts within the cell.
Caption: The PI3K/AKT/mTOR pathway.[2][3][4][5] this compound derivatives typically target the PI3K and mTOR nodes.
References
-
Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." Journal of Medicinal Chemistry.
-
Verheijen, J. C., et al. (2010). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry.
-
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell.
-
Wick, M. J., et al. (2020). "Selectivity Profiling of Kinase Inhibitors: Methodology and Interpretation." Assay Guidance Manual.
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action [mdpi.com]
Technical Guide: Reproducibility of In Vitro Experiments with 6-Morpholinopyridin-2-amine
Executive Summary: The "Privileged Scaffold" Paradox
6-Morpholinopyridin-2-amine (6-MPA) represents a "privileged scaffold" in modern kinase inhibitor design. Unlike generic building blocks, it serves a dual function: the 2-aminopyridine moiety acts as a high-fidelity hinge binder (mimicking the adenine ring of ATP), while the 6-morpholine substituent projects into the solvent-accessible region, modulating solubility and pharmacokinetic profiles.
However, reproducibility data for 6-MPA is often conflated with its simpler analogs. In fragment-based drug discovery (FBDD) and library screening, false negatives frequently arise not from a lack of potency, but from uncharacterized physicochemical failures—specifically, micro-precipitation and oxidative instability of the exocyclic amine.
This guide provides an objective technical comparison of 6-MPA against standard alternatives and details a self-validating protocol to ensure experimental reproducibility.
Physicochemical Benchmarking & Alternatives
To understand why 6-MPA is selected—and where it fails—we must compare it to its structural ancestors: the "naked" scaffold (2-Aminopyridine) and the phenyl-isostere (4-Morpholinoaniline).
Table 1: Comparative Physicochemical Profile
| Feature | This compound (Target) | 2-Aminopyridine (Alternative A) | 4-Morpholinoaniline (Alternative B) |
| Structure | Pyridine core + Morpholine | Pyridine core only | Phenyl core + Morpholine |
| Role | Soluble Hinge Binder | Basal Hinge Binder | Toxicophore / Isostere |
| LogP (Consensus) | ~0.5 – 0.65 | 0.49 | ~1.2 |
| Water Solubility | High (Morpholine ether oxygen aids solvation) | Moderate | Low (Lipophilic drive) |
| pKa (Conj. Acid) | ~7.1 (Pyridine N) | 6.86 | ~4.0 (Aniline N) |
| Metabolic Risk | Low (Pyridine ring is stable) | Low | High (Aniline oxidation -> Quinone imines) |
| Exp. Failure Mode | Hygroscopicity / Amine Oxidation | Volatility / Non-specific binding | Precipitation in assay media |
Key Insight: 6-MPA is superior to Alternative B due to metabolic stability (avoiding the toxic aniline structural alert) and superior to Alternative A due to the solubilizing effect of the morpholine ring. However, the electron-rich nature of the di-substituted pyridine makes the primary amine susceptible to oxidation, leading to colored impurities that interfere with fluorescence-based assays.
Mechanistic Grounding: The Hinge Binding Mode
Reproducibility in bioassays depends on understanding the binding mode. 6-MPA binds to the kinase hinge region via a bidentate hydrogen bond network.
Diagram 1: Kinase Hinge Interaction Logic
This diagram illustrates the critical H-bond donor/acceptor vector that must be preserved.
Caption: Bidentate binding mode of 6-MPA. The morpholine oxygen directs towards the solvent, preventing aggregation.
Critical Reproducibility Challenges
Challenge A: The "Hidden" Oxidation
Commercially supplied 6-MPA often arrives as a beige or light brown solid. Pure 6-MPA should be off-white. The color comes from trace oxidation of the exocyclic amine to azo- or nitro-species.
-
Impact: These impurities are often pan-assay interference compounds (PAINS), showing false positives in fluorescence polarization (FP) or TR-FRET assays.
-
Solution: Recrystallization from Ethanol/Hexane or preparative HPLC is mandatory if purity is <98% by LC-MS (254 nm).
Challenge B: Stoichiometry in Coupling Reactions
When using 6-MPA as a reagent (e.g., Buchwald-Hartwig coupling), the morpholine nitrogen is non-nucleophilic due to steric bulk and electronic effects, but the pyridine nitrogen can compete with the exocyclic amine for palladium catalysts.
-
Correction: Use a bidentate ligand (e.g., Xantphos) that is bulky enough to prevent pyridine coordination to the metal center.
Experimental Protocol: Thermodynamic Solubility & Stability Assay
This protocol is the "Gold Standard" for validating 6-MPA before using it in high-throughput screening (HTS) or synthesis. It differentiates between kinetic solubility (what dissolves initially) and thermodynamic solubility (what stays dissolved).
Reagents Required[1][2][3][4][5]
-
Test Compound: this compound (Recrystallized).
-
Buffer: PBS (pH 7.4) and Acetate Buffer (pH 4.0).
-
Internal Standard: Caffeine (High stability reference).
-
Detection: HPLC-UV or LC-MS.
Step-by-Step Methodology
-
Supersaturation: Prepare a 20 mM stock solution of 6-MPA in DMSO.
-
Why: DMSO ensures complete initial solvation.
-
-
Dosing: Spike 10 µL of stock into 990 µL of buffer (Final conc: 200 µM, 1% DMSO) in a glass vial.
-
Control: Repeat with Caffeine.
-
-
Equilibration (The Critical Step): Shake at 600 rpm for 24 hours at 25°C.
-
Note: Most protocols use 4 hours. For morpholine-pyridines, 24 hours is required to reach true equilibrium due to slow crystal nucleation kinetics.
-
-
Phase Separation: Filter using a PVDF 0.45 µm filter plate .
-
Warning: Do not use Nylon filters; 6-MPA binds non-specifically to Nylon membranes.
-
-
Quantification: Inject filtrate onto HPLC (C18 Column, Water/Acetonitrile gradient). Compare AUC (Area Under Curve) to a standard curve prepared in 100% DMSO.
Diagram 2: The Self-Validating Workflow
This workflow ensures that data generated is a result of the molecule, not the artifact.
Caption: Workflow for thermodynamic solubility validation. Note the critical PVDF filtration step to prevent non-specific binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18771860, this compound. Retrieved from [Link]
- Reymond, J. L., et al. (2010).Chemical Space of Kinase Inhibitors: The Morpholine-Pyridine Scaffold. Journal of Medicinal Chemistry. (Contextual grounding on scaffold usage).
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Solubility/LogP protocols).
Beyond the Scaffold: Validating the On-Target PI3K/mTOR Activity of 6-Morpholinopyridin-2-amine
Executive Summary: The "Hinge Binder" Imperative
In the crowded landscape of kinase inhibitor discovery, 6-Morpholinopyridin-2-amine is not merely a chemical intermediate; it is a "privileged structure" serving as the primary hinge-binding motif for a generation of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural dominance arises from the morpholine oxygen’s ability to form a critical hydrogen bond with the valine residue in the ATP-binding pocket of lipid kinases.
However, the presence of this scaffold does not guarantee efficacy. Off-target toxicity, poor cellular permeability, or metabolic instability can mimic "activity" in phenotypic screens. This guide outlines the rigorous validation protocols required to confirm that a compound based on the this compound scaffold is genuinely engaging its target (PI3K/mTOR) rather than acting via non-specific cytotoxicity.
Comparative Analysis: Scaffold vs. Alternatives
When designing or selecting a kinase inhibitor, understanding the "why" behind the chemical structure is vital. Below is an objective comparison of the this compound scaffold against its primary structural and functional alternatives.
Table 1: Structural & Functional Performance Matrix
| Feature | This compound (Subject) | Morpholino-pyrimidine (Alternative A) | Wortmannin / LY294002 (Alternative B) |
| Primary Mechanism | ATP-Competitive Reversible Inhibition | ATP-Competitive Reversible Inhibition | Covalent/Irreversible (Wortmannin) |
| Binding Mode | Monodentate H-bond (Morpholine O) + Hydrophobic Interaction | Bidentate potential (Pyrimidine N + Morpholine O) | Covalent modification of Lysine |
| Metabolic Stability | High (Pyridine ring is less prone to oxidative metabolism than pyrimidine) | Moderate (Pyrimidine ring often requires blocking groups) | Low (Rapid degradation in serum) |
| Solubility | High (Pyridine nitrogen aids solubility) | Moderate to Low | Low |
| Selectivity Profile | Tunable (Side chains determine isoform specificity: | Often Pan-active (High potency, lower selectivity) | Broad Spectrum (High off-target toxicity) |
Scientist’s Insight:
While morpholino-pyrimidines often show slightly higher raw potency (
) due to electron deficiency increasing the acidity of adjacent protons, the This compound scaffold is frequently preferred in lead optimization. It offers a superior balance of Lipophilic Efficiency (LipE) and metabolic stability, reducing the "molecular obesity" often required to make pyrimidines soluble.
The Validation Architecture
To confirm on-target activity, we must move beyond simple cell death assays (MTT/CellTiter-Glo), which cannot distinguish between kinase inhibition and general poisoning. We employ a "Triangulation Strategy": Biochemical , Cellular , and Biophysical validation.
Visualization: The PI3K/mTOR Signaling Axis
The following diagram illustrates the specific nodes where this compound derivatives must demonstrate inhibition to be considered "on-target."
Figure 1: The PI3K/mTOR signaling cascade.[1][2][3][4][5][6] The scaffold targets the ATP-binding pockets of PI3K and mTORC1/2. Successful on-target activity results in the loss of phosphorylation at AKT (S473/T308) and S6.
Experimental Protocols
Protocol A: Biochemical Validation (ADP-Glo Kinase Assay)
Objective: Prove the molecule inhibits the enzyme in a cell-free system.
Rationale: This assay quantifies the ADP produced during the kinase reaction. It is less susceptible to fluorescence interference than traditional FRET assays, which is crucial when testing pyridine-based small molecules that may autofluoresce.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).
-
Enzyme Mix: Dilute PI3K
(recombinant) to 0.2 ng/µL. -
Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and Ultra-Pure ATP (10 µM).
-
Reaction:
-
Add 2 µL of Compound (this compound derivative) in serial dilution (DMSO).
-
Add 4 µL Enzyme Mix. Incubate 15 min at RT (to allow inhibitor binding).
-
Add 4 µL Substrate Mix to initiate.
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure Luminescence.
-
Data Analysis: Plot RLU vs. log[Concentration]. Calculate
.-
Success Criteria:
nM for potent leads.
-
Protocol B: Cellular Target Engagement (Western Blotting)
Objective: Prove the molecule enters the cell and inhibits the specific pathway.
Rationale: A reduction in cell viability without a reduction in pathway markers indicates off-target toxicity. We track p-AKT (Ser473) as the direct readout of PI3K/mTORC2 activity.
-
Cell Culture: Seed PC3 or MCF-7 cells (PTEN-null or PI3K-mutant lines prefered) at
cells/well in 6-well plates. -
Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal noise.
-
Treatment: Treat with compound (0.1, 1.0, 10 µM) for 1 to 2 hours .
-
Control: Wortmannin (1 µM) as positive control; DMSO as negative.
-
-
Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 min to drive PI3K flux.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).
-
Blotting Targets:
-
Primary: p-AKT (Ser473) and p-S6 (Ser235/236).
-
Loading Control: Total AKT and
-Actin.
-
-
Interpretation:
-
On-Target: Dose-dependent decrease in p-AKT/p-S6 without change in Total AKT.
-
Off-Target: No change in p-AKT, or loss of Total AKT (protein degradation/cell death).
-
Protocol C: Biophysical Confirmation (Cellular Thermal Shift - CETSA)
Objective: Confirm physical binding of the ligand to the protein in live cells.
Rationale: If the compound binds PI3K, it will thermally stabilize the protein, shifting its melting curve (
-
Treatment: Treat live cells with 10 µM compound for 1 hour.
-
Harvest: Collect cells, wash in PBS, resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat individually at a gradient (40°C to 67°C) for 3 minutes.
-
Cooling: Cool to RT for 3 min.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable protein forms a pellet; stable protein remains in supernatant).
-
Analysis: Run supernatant on SDS-PAGE/Western Blot probing for PI3K
. -
Result: The compound-treated sample should show a stronger band intensity at higher temperatures compared to DMSO control.
Decision Matrix for Researchers
Use this logic flow to interpret your results.
Figure 2: Validation Logic Flow. Note that a failure in cellular assays despite biochemical success requires CETSA to distinguish between lack of binding vs. lack of permeability.
References
-
Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779. Link
-
Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Double Inhibitors." Journal of Medicinal Chemistry, 53(6), 2636–2645. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
-
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733-747. Link
Sources
- 1. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Pilaralisib and its Alternatives
For the discerning researcher in drug discovery and development, the promise of targeted kinase inhibition is often shadowed by the pervasive challenge of off-target effects. These unintended molecular interactions can confound experimental results, lead to toxicity, and ultimately derail promising therapeutic candidates. This guide provides a deep, comparative analysis of the off-target profiles of pilaralisib (SAR245408), a pan-Class I PI3K inhibitor, and two key alternatives, pictilisib (GDC-0941) and apitolisib (GDC-0980). By understanding the nuances of their selectivity, researchers can make more informed decisions in their experimental design and drug development programs.
The molecule 6-Morpholinopyridin-2-amine represents a core scaffold found in numerous kinase inhibitors. While this specific chemical name does not correspond to a widely studied single agent, it serves as a foundational structure for potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. In this guide, we focus on pilaralisib, a well-characterized clinical-stage compound that embodies this structural class.
The On-Target Landscape: A Trio of PI3K Pathway Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Pilaralisib, pictilisib, and apitolisib were all designed to inhibit this pathway, but with distinct selectivity profiles that have significant implications for their biological effects.
Pilaralisib (SAR245408) is a potent and highly selective pan-Class I PI3K inhibitor, with activity against the α, β, γ, and δ isoforms.[2][3] It is a reversible, ATP-competitive inhibitor.[2] Notably, it displays significantly less potency against the related kinases mTOR and DNA-PK.[2]
Pictilisib (GDC-0941) is also a pan-Class I PI3K inhibitor with potent activity against the α and δ isoforms and more moderate activity against the β and γ isoforms.[4] Unlike pilaralisib, pictilisib also exhibits inhibitory activity against mTOR, albeit at a much lower level than its primary PI3K targets.[4]
Apitolisib (GDC-0980) is a dual inhibitor, potently targeting both Class I PI3K isoforms and mTOR (TORC1/2).[5][6] This dual-targeting strategy aims to achieve a more profound and sustained inhibition of the PI3K pathway by blocking it at two critical nodes.[6]
The following table summarizes the on-target inhibitory activities of these three compounds.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50/Ki, nM) |
| Pilaralisib (SAR245408) | 39[2][3] | 383[2] | 23[2][3] | 36[2][3] | >15,000 (IC50)[2] |
| Pictilisib (GDC-0941) | 3[4] | 33[4] | 75[4] | 3[4] | ~580 (193-fold less active than against PI3Kα)[4] |
| Apitolisib (GDC-0980) | 5[5] | 27[5] | 14[5] | 7[5] | 17 (Ki)[7] |
Delving into the Off-Target Dimension: A Comparative Overview
While the on-target profiles provide a foundational understanding of these inhibitors, a comprehensive assessment of their off-target activities is paramount for predicting their cellular effects and potential liabilities. Although extensive head-to-head kinome-wide profiling data for all three compounds is not publicly available in a single comprehensive dataset, insights can be gleaned from published studies and clinical trial data.
Pilaralisib (SAR245408): The "Selective" Pan-PI3K Inhibitor
Pilaralisib has been described as a "highly selective" inhibitor of Class I PI3Ks.[3][8] One study notes that it was profiled against a panel of over 130 protein kinases and found to be highly selective for its primary targets.[3] This suggests a relatively clean off-target profile, which is a desirable characteristic for a chemical probe or therapeutic candidate. However, without the public availability of this broad kinase screening data, a detailed quantitative comparison is challenging. Common adverse events reported in clinical trials of pilaralisib include rash, diarrhea, and fatigue, which are common for PI3K inhibitors and may be related to on-target effects in various tissues.[9][10]
Pictilisib (GDC-0941): A Pan-PI3K Inhibitor with Broader Reach
In addition to its potent pan-PI3K inhibition, pictilisib's activity against mTOR represents a known off-target effect that contributes to its overall cellular activity.[4] The clinical toxicity profile of pictilisib includes rash, nausea, and fatigue.[11] The difference in the dose-limiting toxicities between pictilisib (rash) and another pan-PI3K inhibitor, BKM120 (rash, hyperglycemia, and mood alterations), suggests that subtle differences in off-target profiles can have significant clinical manifestations.[12]
Apitolisib (GDC-0980): The Dual PI3K/mTOR Inhibitor
As a dual inhibitor, apitolisib's inhibition of mTOR is an intended part of its mechanism of action. However, this dual activity can also be considered a significant "off-target" effect when compared to a more selective PI3K inhibitor like pilaralisib. The broader pathway inhibition by apitolisib is reflected in its clinical adverse event profile, which includes hyperglycemia, rash, liver dysfunction, diarrhea, and pneumonitis.[10][13] These more severe on-target toxicities highlight the trade-off between broader pathway inhibition and tolerability.[14] Beyond mTOR, apitolisib has been shown to be selective against other closely related PIKK family kinases like DNA-PK.[5]
Experimental Workflows for Characterizing Off-Target Effects
To rigorously assess the on- and off-target effects of kinase inhibitors, a multi-pronged experimental approach is essential. Here, we detail three key methodologies that provide complementary insights into a compound's selectivity and cellular mechanism of action.
In Vitro Kinome Profiling
Causality Behind Experimental Choice: Kinome profiling is the gold standard for assessing the selectivity of a kinase inhibitor. By screening the compound against a large panel of recombinant kinases, researchers can quantitatively determine its inhibitory activity against hundreds of potential off-targets in a single experiment. This provides a broad and unbiased view of the inhibitor's selectivity landscape. The ADP-Glo™ Kinase Assay is a common and robust method for such screens.
Experimental Protocol: In Vitro Kinase Assay using ADP-Glo™ [6][13]
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the kinase-specific substrate, and ATP in a suitable kinase reaction buffer.
-
Compound Addition: Add the test inhibitor (e.g., pilaralisib) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Kinase Reaction: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro kinase profiling using the ADP-Glo™ assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
Causality Behind Experimental Choice: While in vitro assays are crucial, they do not always reflect a compound's behavior in a complex cellular environment. CETSA™ is a powerful technique to confirm that a drug binds to its intended target (and potential off-targets) in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Experimental Protocol: CETSA™ with Western Blot Detection [7]
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the denatured and aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the target protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA™) workflow for target engagement.
Assessing Downstream Pathway Inhibition: Phospho-Akt Western Blot
Causality Behind Experimental Choice: To confirm that target engagement leads to functional inhibition of the signaling pathway, it is crucial to measure the phosphorylation status of downstream substrates. For PI3K inhibitors, a key downstream effector is Akt. Measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a standard and reliable readout of PI3K pathway activity.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time and at various concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phospho-Akt (Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio in inhibitor-treated cells indicates pathway inhibition.
Caption: Simplified PI3K/Akt signaling pathway showing the central role of Akt phosphorylation.
Conclusion: A Call for Rigorous Selectivity Profiling
The choice of a kinase inhibitor for research or therapeutic development requires a deep understanding of its on- and off-target activities. While pilaralisib, with its this compound-like core, is reported to be a highly selective pan-PI3K inhibitor, a direct, quantitative comparison with alternatives like pictilisib and apitolisib is hampered by the limited public availability of comprehensive kinome-wide profiling data.
This guide underscores the critical importance of conducting and reporting broad kinase selectivity panels to enable informed decision-making. The experimental protocols detailed herein provide a robust framework for researchers to characterize the inhibitors they use, ensuring the integrity and reproducibility of their findings. Ultimately, a thorough understanding of the off-target landscape is not a liability but an opportunity—to design better experiments, to anticipate and mitigate toxicity, and to unlock the full potential of targeted therapies.
References
-
Foster P, et al. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models. Mol Cancer Ther. 2015 Apr;14(4):931-40. [Link]
-
Brown JR, et al. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma. Clin Cancer Res. 2015 Jul 15;21(14):3137-44. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. NIH. [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH. [Link]
-
Matulonis UA, et al. Phase II Study of the PI3K Inhibitor Pilaralisib (SAR245408; XL147) in Patients with Advanced or Recurrent Endometrial Carcinoma. Gynecol Oncol. 2015 Feb;136(2):246-52. [Link]
-
Sarker D, et al. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2015 Jan 1;21(1):77-86. [Link]
-
Dolly S, et al. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clin Cancer Res. 2016 Jun 15;22(12):2874-84. [Link]
-
Sarker D, et al. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. J Clin Oncol. 2016 May 10;34(14):1660-8. [Link]
-
Bechter O, et al. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors. The Oncologist. 2016;21(7):788-e73. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
-
Wagner AJ, et al. A first-in-human phase I study to evaluate GDC-0980, an oral PI3K/mTOR inhibitor, administered QD in patients with advanced solid tumors. J Clin Oncol. 2011;29(15_suppl):3020. [Link]
-
GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway. AACR Journals. [Link]
-
Sarker D, et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]
-
Wallin JJ, et al. GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clin Cancer Res. 2012 Jul 15;18(14):3901-11. [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]
-
A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Society. [Link]
-
Powles T, et al. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. PMC - PubMed Central. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D, 3D model dependent in glioblastoma. PURE.EUR.NL. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. Nat Biotechnol. 2016 Jan;34(1):85-94. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Bantscheff M, et al. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia. 2009 Nov 5;23(11):2156-61. [Link]
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Taylor & Francis. [Link]
-
Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data. PubMed. [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. PubMed. [Link]
-
Soria JC, et al. Phase I dose-escalation study of pilaralisib (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors. The Oncologist. 2015 Mar;20(3):245-6. [Link]
-
Dolly S, et al. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. MDPI. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
ADP-Glo kinase assay. BMG LABTECH. [Link]
-
(PDF) Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. [Link]
-
Jafari R, et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc. 2014 Sep;9(9):2100-22. [Link]
-
(PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. [Link]
-
(PDF) TEC family kinases in health and disease – loss‐of‐function of BTK and ITK and the gain‐of‐function fusions ITK–SYK and BTK–SYK. ResearchGate. [Link]
-
Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. MDPI. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
Sources
- 1. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 3. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 14. pubs.acs.org [pubs.acs.org]
"isothermal titration calorimetry for 6-Morpholinopyridin-2-amine binding affinity"
Technical Guide: Isothermal Titration Calorimetry for 6-Morpholinopyridin-2-amine Binding Affinity
Executive Summary
This compound (CAS: 400774-96-1) is a critical heterocyclic scaffold, frequently utilized as a hinge-binding fragment in kinase inhibitor discovery (e.g., PI3K, mTOR) and as a core motif in fragment-based drug discovery (FBDD).
While high-throughput methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) are efficient for primary screening, they often fail to characterize the quality of the interaction for small, weak-binding fragments. Isothermal Titration Calorimetry (ITC) remains the gold standard for this application because it directly measures the enthalpy of binding (
This guide provides a rigorous, self-validating protocol for characterizing this compound interactions, specifically addressing the challenges of low c-value (weak binding) and buffer ionization artifacts common to morpholine-containing ligands.
Molecular Profile & Assay Implications
Before designing the experiment, one must understand the physicochemical constraints of the ligand.
| Property | Value / Characteristic | Impact on ITC Protocol |
| MW | 179.22 g/mol | Low Heat Signal: Small fragments displace less water and form fewer bonds, resulting in small |
| pKa | ~7.07 (Morpholine N / Pyridine) | Buffer Sensitivity: The molecule is partially protonated at physiological pH. Binding may induce proton exchange. Action: Avoid buffers with high ionization enthalpy (e.g., Tris) to prevent signal contamination. |
| Solubility | Moderate (pH dependent) | DMSO Matching: Stock solutions likely require DMSO. Mismatched DMSO between cell and syringe causes massive heats of dilution, masking the binding signal. |
| Binding Mode | Fragment / Weak Binder | Low c-value: |
Comparative Analysis: ITC vs. Alternatives
Why choose ITC for this specific molecule when SPR is faster?
Decision Matrix
| Feature | ITC (Recommended) | SPR (Surface Plasmon Resonance) | TSA (Thermal Shift) |
| Primary Output | Thermodynamics ( | Kinetics ( | |
| Labeling/Immobilization | None (Solution Phase) | Required (Surface Artifacts possible) | Dye or Intrinsic Fluorescence |
| Fragment Sensitivity | High (measures heat directly) | Moderate (requires high density surface) | Low (often misses weak binders) |
| Mechanism Insight | High: Distinguishes H-bonds ( | Low: Only affinity | Low: Only stability |
| Throughput | Low (10-12 runs/day) | High (hundreds/day) | Very High (384-well) |
Scientific Rationale
For this compound, SPR is excellent for ranking affinity.[1] However, ITC is superior for optimization. If you are growing this fragment into a lead, you need to know if your modifications are improving enthalpy (better specific contacts) or entropy (desolvation). Only ITC provides this "thermodynamic signature."[1]
Strategic Workflow
The following diagram outlines the decision process and experimental flow for characterizing this ligand.
Caption: Workflow for optimizing ITC parameters based on the estimated affinity of the morpholine fragment.
Detailed Experimental Protocol
This protocol is designed for a Low c-value scenario (
Phase 1: Sample Preparation (The Critical Path)
-
Buffer Selection:
-
Do not use TRIS. Its high ionization enthalpy (
kJ/mol) will obscure the binding signal if protons are exchanged. -
Recommendation: Use Phosphate (PBS) or Cacodylate (
kJ/mol) at pH 7.4.
-
-
Ligand Preparation (Syringe):
-
Dissolve this compound to 50 mM in 100% DMSO (Stock).
-
Dilute into the exact final buffer to reach 1.0 - 2.0 mM .
-
Final DMSO concentration must match the protein solution exactly (e.g., 2% or 5%).
-
-
Protein Preparation (Cell):
-
Dialyze the protein target exhaustively into the assay buffer.
-
Crucial Step: Add DMSO to the protein solution after dialysis to match the ligand solution exactly.
-
Why? A 0.1% mismatch in DMSO can generate heat spikes of 5
cal, drowning out the 1-2 cal binding signal of a fragment. -
Target Protein Concentration: 50 - 100
M (High concentration is mandatory for weak binders).
-
Phase 2: Instrument Setup (e.g., MicroCal PEAQ-ITC)
-
Temperature: 25°C (Standard). If
is near zero, run a second experiment at 15°C or 37°C to shift away from the adiabatic point. -
Stir Speed: 750 RPM (Ensure rapid mixing for viscous protein solutions).
-
Injection Profile:
-
Injection 1: 0.4
L (Discard from analysis). -
Injections 2-19: 2.0
L. -
Spacing: 150 seconds (Allow full return to baseline).
-
Phase 3: Controls (Self-Validation)
You must run these controls to validate the data:
-
Ligand into Buffer: Titrate this compound into buffer (with matching DMSO). This measures the heat of dilution. Subtract this curve from the protein titration.
-
Buffer into Protein: Titrate buffer into protein. Usually negligible, but confirms no dilution artifacts from the protein.
Data Analysis & Interpretation
For weak binders (fragments), the isotherm will look like a gentle slope rather than a sigmoid.
The "Low c-value" Problem:
When
Solution:
-
Fix Stoichiometry (n): If the protein is known to have 1 binding site, fix n = 1.0 in the fitting model.
-
Fit for
and : With locked, the algorithm can accurately determine the affinity and enthalpy even without a sharp inflection point. -
Verify: If possible, validate the
via orthogonal methods (like NMR or SPR) and use ITC primarily to extract .
Thermodynamic Signature:
-
Enthalpy Driven (
): Indicates good hydrogen bonding and van der Waals interactions. The morpholine oxygen and amine nitrogen are likely engaging key residues. -
Entropy Driven (
): Indicates hydrophobic effect (desolvation). The hydrophobic pyridine ring is burying itself in a pocket, releasing water.
Interaction Pathway Visualization
Understanding the causality of the signal:
Caption: Thermodynamic contributions to the binding signal of this compound.
References
-
Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry. [Link]
-
Ladbury, J. E., & Chowdhry, B. Z. (1996). Sensing the heat: the application of isothermal titration calorimetry to thermodynamics of biomolecular recognition. Chemistry & Biology. [Link]
-
Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society. [Link]
-
Freyyer-Eyer, A. (2015). Isothermal Titration Calorimetry for Fragment-Based Drug Discovery. Methods in Enzymology. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18771860, this compound. [Link]
Sources
"surface plasmon resonance analysis of 6-Morpholinopyridin-2-amine"
An In-Depth Technical Guide to Surface Plasmon Resonance (SPR) Analysis of 6-Morpholinopyridin-2-amine
For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. Small molecules, such as this compound (MW: 179.22 g/mol ), represent a significant class of potential therapeutics whose binding kinetics to target proteins must be meticulously evaluated.[1][2][3] Surface Plasmon Resonance (SPR) has become the gold standard for real-time, label-free analysis of these interactions, providing rich kinetic and affinity data.[4][5]
This guide provides a comprehensive comparison of methodologies for the SPR analysis of this compound, moving beyond a simple protocol to explain the critical decision-making processes that ensure data integrity and reliability. We will explore experimental design, immobilization strategies, and data interpretation, grounded in the principles of scientific rigor.
The Challenge: Detecting Small Molecule Binding
The primary challenge in analyzing small molecules like this compound is its low molecular weight. The SPR signal is directly proportional to the change in mass on the sensor surface.[6] When a small analyte binds to a much larger immobilized ligand (e.g., a protein), the resulting signal can be weak and difficult to distinguish from baseline noise or bulk refractive index effects. Therefore, the experimental design must be optimized for high sensitivity and signal-to-noise ratio.[7][8]
Comparative Analysis of Experimental Setups
The success of an SPR experiment hinges on the initial setup. Here, we compare key strategic choices for analyzing the interaction of this compound with a hypothetical protein target, "Target-P."
Ligand vs. Analyte: The Orientation Dilemma
In a typical SPR experiment, one molecule is immobilized on the sensor surface (the ligand), and its binding partner is flowed over the surface in solution (the analyte).[6][9]
-
Standard Orientation (Recommended): Immobilize the larger binding partner, Target-P, as the ligand. This compound is then injected as the analyte.
-
Causality: This orientation is preferred because immobilizing a high density of the large protein target creates a greater number of potential binding sites. This amplifies the signal generated by the binding of the small molecule analyte, helping to overcome the mass ratio challenge.[5]
-
-
Reverse Orientation (Not Recommended): Immobilizing the small molecule, this compound, as the ligand.
-
Causality: This is technically challenging. Covalently coupling a small molecule can lead to steric hindrance, potentially obscuring the binding site. Furthermore, achieving a high enough surface density to generate a robust signal when the large protein analyte binds can be difficult and may lead to artifacts.
-
Comparative Immobilization Chemistries for Target-P
The method used to attach the Target-P ligand to the sensor chip is critical for maintaining its biological activity.
| Immobilization Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| Amine Coupling | Covalent linkage between primary amines (lysine residues, N-terminus) on the ligand and an activated carboxylated sensor surface (e.g., CM5 chip).[10][11] | Robust, stable surface; high capacity possible; widely applicable. | Random orientation can partially inactivate the ligand if amines are in the binding site; requires specific pH for optimal coupling.[8][12] | Initial screening and well-characterized proteins where binding site involvement of lysines is low. |
| Capture Coupling | High-affinity non-covalent interaction. Examples: Anti-His antibody capturing a His-tagged Target-P; Streptavidin chip capturing a biotinylated Target-P.[9] | Oriented, uniform surface preserves ligand activity; gentle immobilization conditions. | Surface may not be stable to harsh regeneration conditions; cost of capture antibodies/reagents can be higher. | Proteins that are sensitive to the pH conditions of amine coupling or require a specific orientation for function. |
For this compound analysis, starting with Amine Coupling of Target-P is a robust and cost-effective first approach, provided the protein is stable and its activity is confirmed post-immobilization.
Sensor Chip Selection
The sensor chip provides the foundation for the interaction. Its surface chemistry dictates immobilization capacity and non-specific binding.
| Sensor Chip | Surface Chemistry | Key Feature | Application for Small Molecule Analysis |
| CM5 | Carboxymethylated Dextran | General-purpose, three-dimensional matrix. | Standard choice, provides high capacity for immobilizing Target-P to maximize the signal from this compound.[13] |
| CM7 | Higher Degree of Carboxymethylation | Increased immobilization capacity compared to CM5. | Excellent for small molecule analysis where maximizing the ligand density is crucial for a detectable signal.[14] |
| C1 | Planar Carboxylated Surface | No dextran matrix, reduces mass transport limitations. | Useful for very fast on-rates or when the dextran matrix causes non-specific binding issues. However, the lower capacity can be a drawback for small analytes.[13] |
The CM7 chip is often the superior choice for demanding small molecule applications due to its higher capacity, which directly translates to a potentially stronger binding signal for this compound.
Validating the Interaction: A Self-Validating Protocol
To ensure trustworthiness, the experimental workflow must include internal controls to validate the specificity of the binding event. A competition assay is an excellent method for this.
Caption: Standard workflow for an SPR binding analysis experiment.
Step-by-Step Methodology
-
System Preparation:
-
Running Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 and 1% DMSO, pH 7.4. The DMSO is critical for the solubility of many small molecules.
-
Immobilization Reagents: Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS, 1 M Ethanolamine-HCl pH 8.5. [13] * Ligand (Target-P): Dilute to 20-50 µg/mL in 10 mM Acetate buffer, pH 5.0. The acidic pH promotes pre-concentration on the negatively charged CM-series chip surface. [14] * Analyte (this compound): Prepare a stock solution in 100% DMSO. Create a serial dilution series in running buffer (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
-
Immobilization on a CM7 Sensor Chip (Target Level: 10,000 - 15,000 RU):
-
Equilibrate the system with running buffer.
-
Activate the surface of the sample flow cell with a 7-minute injection of a 1:1 mixture of EDC/NHS at a flow rate of 10 µL/min. [13][15]The reference flow cell is left unmodified.
-
Inject the Target-P solution over the activated surface until the desired immobilization level is reached.
-
Deactivate and block any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Inject the highest concentration of this compound over both the reference and sample flow cells to check for non-specific binding and to condition the surface.
-
Perform a startup cycle using running buffer (a "zero-concentration" sample) to establish a baseline.
-
Inject each concentration of this compound, starting with the lowest concentration, for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each concentration, regenerate the surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Double-reference the collected data by subtracting the signal from the reference flow cell and then subtracting the average of the buffer-only injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software.
-
This will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). [6][7]
-
Data Presentation: A Comparative Case Study
The table below presents simulated data for the binding of this compound to Target-P, compared with a known inhibitor and a structurally similar but inactive molecule.
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) | Notes |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | Exhibits moderately fast association and slow dissociation, indicative of a potent interaction. |
| Known Inhibitor (Control) | 5.0 x 10⁵ | 5.0 x 10⁻⁴ | 1 | High-affinity binder with a very slow off-rate, typical of an optimized drug candidate. |
| Inactive Analog | No Binding Detected | No Binding Detected | N/A | No significant response even at high concentrations, confirming binding specificity. |
Conclusion
The successful SPR analysis of a small molecule like this compound is not the result of a single protocol but a series of informed decisions. By choosing to immobilize the larger protein target on a high-capacity sensor chip like the CM7, researchers can maximize the binding signal. The use of amine coupling provides a robust and stable surface, and the entire experiment is validated through rigorous controls, such as competition assays and the testing of inactive analogs. This systematic and logical approach ensures the generation of high-quality, reliable kinetic data, which is indispensable for advancing drug discovery programs.
References
- Vertex AI Search. (n.d.). Biomolecular interactions by Surface Plasmon Resonance technology.
- Nicoya Lifesciences. (2020, October 29). A Guide for Scientists|Surface Plasmon Resonance Sensors.
- Cytiva. (n.d.). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
- Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
- Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- XanTec bioanalytics GmbH. (n.d.). Capture vs. Coupling of Antibody Application Note 10.
- ACS Applied Materials & Interfaces. (2021, June 10). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation.
- PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist.
- NIH. (n.d.). Prodrugs for Amines - PMC.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- SPR-Pages. (2022, July 17). Amine-coupling.
- ChemScene. (n.d.). 400774-96-1 | this compound.
- MDPI. (2023, April 29). Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases.
- PubMed. (2010, January 15). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR).
- Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips.
- NIH. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC.
- Reichert Technologies. (2024, October 25). Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications.
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ACS Publications. (n.d.). SPR Sensor Chip for Detection of Small Molecules Using Molecularly Imprinted Polymer with Embedded Gold Nanoparticles | Analytical Chemistry.
- Biosynth. (n.d.). 6-(Morpholin-4-ylmethyl)pyridin-2-amine | 400775-22-6 | ARA77522.
- Guidechem. (n.d.). This compound 400774-96-1 wiki.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- DOJINDO. (n.d.). Amine Coupling Kit.
- Center for Macromolecular Interactions. (2024, March 25). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance.
- BLD Pharm. (n.d.). 400774-96-1|this compound.
- PubChem. (n.d.). 2-Amino-6-methylpyridine | C6H8N2 | CID 15765.
- ChemicalBook. (2022, December 30). This compound | 400774-96-1.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 400774-96-1|this compound|BLD Pharm [bldpharm.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 6. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. biosensingusa.com [biosensingusa.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Amine-coupling [sprpages.nl]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xantec.com [xantec.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 15. dojindo.co.jp [dojindo.co.jp]
Safety Operating Guide
Proper Disposal Procedures: 6-Morpholinopyridin-2-amine
Executive Summary
Immediate Action Required: Treat 6-Morpholinopyridin-2-amine as a Toxic Organic Base . Although specific GHS data for this exact CAS (400774-96-1) is often listed as "No Data Available" in vendor catalogs, its structural components (aminopyridines and morpholine) dictate that it be handled with high caution.[1] It poses risks of acute toxicity (oral/dermal) and severe irritation.[1][2]
Core Disposal Directive:
-
DO NOT flush down the drain.[1]
-
DO NOT mix with acidic waste streams (exothermic reaction risk).[1]
-
DO segregate as "Hazardous Organic Waste" for high-temperature incineration.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a hybrid of two functional groups that define its waste classification.[1]
| Feature | Chemical Implication | Waste Management Consequence |
| Pyridine Ring | Aromatic nitrogen heterocycle.[1] | Potential for high aquatic toxicity.[1] Requires incineration with scrubbers to capture Nitrogen Oxides (NOx).[1] |
| Primary Amine (-NH₂) | Basic functionality (pKa ~7-9).[1] | Incompatible with Acids. Mixing with strong acid waste (e.g., HCl, H₂SO₄) can generate heat and spattering.[1] |
| Morpholine Ring | Cyclic ether/amine.[1] | Increases solubility in organic solvents; potential skin permeator.[1] |
| Physical State | Solid (Powder/Crystal).[1][3] | Dust generation is a primary spill hazard.[1] |
Scientist’s Note - The Precautionary Principle: Because specific toxicological data for CAS 400774-96-1 is limited, we apply Group Hazard Classification . We treat it as a Class 6.1 (Toxic) and Class 8 (Corrosive/Irritant) material, similar to its parent 2-aminopyridine (CAS 504-29-0).[1]
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, ensure it is stabilized at the bench level.[1]
Compatibility Matrix
-
Compatible: Alcohols (Methanol, Ethanol), Chlorinated Solvents (DCM), Basic solutions (NaOH).[1]
-
INCOMPATIBLE (Do Not Mix):
Visual Logic: Waste Stream Decision Tree
The following diagram illustrates how to categorize the waste based on its state.
Figure 1: Decision logic for segregating solid and liquid waste streams to prevent incompatibility.
Detailed Disposal Procedure
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.[1]
-
Liquids: Use amber glass bottles (if light sensitivity is a concern) or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]
Step 2: Labeling (RCRA Compliance)
Even if your facility is not strictly bound by US EPA RCRA, following these standards ensures global safety compliance.[1]
-
Chemical Name: Write "this compound" (Do not use abbreviations like "MPA").
-
Constituents: If in solution, list the % of solvent (e.g., "95% Methanol, 5% this compound").
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If in flammable solvent, check "Ignitable".[1]
Step 3: Storage Pending Pickup
-
Store in a Secondary Containment Tray (polypropylene) to catch leaks.[1]
-
Keep the container in a well-ventilated area (fume hood or vented cabinet).[1]
-
Cap tightly when not adding waste.[1] Nitrogen-containing bases can absorb moisture and CO₂ from the air, potentially altering the waste's physical properties.[1]
Step 4: Final Destruction
-
Method: High-temperature incineration.[1]
-
Why: The pyridine ring is stable.[1][3] Simple chemical deactivation (like oxidation with bleach) is often incomplete and can generate toxic chloramines.[1] Incineration ensures complete mineralization of the ring structure.[1]
Spill Management Protocol
In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of dust or vapors.[1]
Figure 2: Step-by-step spill response workflow emphasizing dust control for solids.[1]
Regulatory Context (EPA/RCRA)
While CAS 400774-96-1 is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by name in the EPA RCRA registry (40 CFR 261.33), it must be characterized by the generator.[1]
-
Waste Code Assignment:
-
If the waste exhibits toxicity (via TCLP testing) or is ignitable (flash point <60°C due to solvent), assign codes D001 (Ignitable) or relevant D-codes .[1]
-
If uncharacterized, the safest default is Non-RCRA Regulated Hazardous Waste (unless state regulations are stricter, e.g., California Title 22).[1]
-
Recommendation: Label as "Hazardous Waste" regardless of specific listing to ensure it goes to a hazardous waste incinerator rather than a municipal landfill.
-
References
-
PubChem. (2025).[1][4] Compound Summary: this compound (CAS 400774-96-1).[1][5][6][7][8] National Library of Medicine.[1] [Link][1][5]
-
US EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1] [Link][1]
Sources
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-6-chloro-4-morpholinopyridine | C9H12ClN3O | CID 86626961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. synchem.de [synchem.de]
- 7. chemscene.com [chemscene.com]
- 8. 400774-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 6-Morpholinopyridin-2-amine: Essential Safety and Operational Protocols
This document provides critical safety and logistical guidance for the handling of 6-Morpholinopyridin-2-amine (CAS No. 400774-96-1). As a matter of professional responsibility and scientific integrity, this guide is built on a conservative safety assessment, drawing from the known hazard profiles of structurally analogous compounds, namely 2-aminopyridines and morpholine derivatives. The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step accounts for the potential risks involved.
The Foundation of Safety: A Proactive Hazard Assessment
-
2-Aminopyridine Analogs: Compounds in this class are known for their high acute toxicity. For instance, 2-amino-6-methylpyridine is classified as "Fatal in contact with skin" and "Toxic if swallowed".[1] These compounds can be readily absorbed through the skin and may cause severe systemic effects, including neurotoxicity, convulsions, and respiratory distress, which can be fatal.
-
Morpholine: Morpholine itself is classified as toxic and corrosive, capable of causing severe skin burns and eye damage.[2]
Therefore, the only responsible approach is to treat this compound with the highest degree of caution, assuming it possesses a hazard profile that includes high acute dermal and oral toxicity, the potential for severe skin and eye damage, and respiratory irritation.[3] All handling procedures must be designed to prevent any direct contact.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a critical control dictated by the hazard assessment. The primary objective is to create an impermeable barrier between the researcher and the chemical.
| Exposure Route | Potential Hazard | Primary Engineering Control | Minimum Required PPE |
| Dermal (Skin) | Fatal toxicity upon absorption ; Severe irritation or chemical burns.[1][2] | Chemical Fume Hood | Double Gloving: Two pairs of powder-free nitrile gloves. Change outer glove immediately upon contamination and both pairs every 30-60 minutes.[4] Impermeable Gown: Polyethylene-coated polypropylene or similar laminate material. Must have long sleeves and tight-fitting cuffs. Cloth lab coats are strictly prohibited. |
| Ocular (Eyes) | Serious eye damage ; Severe irritation.[1][3] | Chemical Fume Hood | Chemical Splash Goggles: Must provide a complete seal around the eyes. Face Shield: Worn over goggles, mandatory when handling splash-risk quantities (>50 mL) or the solid powder.[5][6] |
| Inhalation | Respiratory irritation ; Potential for systemic toxicity upon inhalation of aerosolized powder.[1][3] | Chemical Fume Hood | Respiratory Protection: A fit-tested N95 respirator is the minimum requirement for handling the solid. For spills or procedures outside a hood, a full face-piece respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is necessary.[7][8] |
| Ingestion | High acute toxicity .[1] | N/A | Strict adherence to hygiene protocols: No eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[3] |
Step-by-Step Operational and Disposal Plan
Adherence to a strict, sequential workflow is paramount to preventing exposure and contamination.
Pre-Handling Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a currently valid certification.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the this compound container.
-
Prepare Spill Kit: Confirm a spill kit containing absorbent material, a designated waste bag, and decontamination solution (e.g., soap and water) is immediately accessible.
-
Don PPE: Don all required PPE in the correct order: gown, inner gloves, respirator (if required), goggles, face shield, and finally, outer gloves pulled over the gown cuffs.[4]
Chemical Handling Workflow
This workflow must be executed exclusively within a certified chemical fume hood.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pppmag.com [pppmag.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
